molecular formula C6H3NO2 B150028 Furan-2-carbonyl cyanide CAS No. 6047-91-2

Furan-2-carbonyl cyanide

Cat. No.: B150028
CAS No.: 6047-91-2
M. Wt: 121.09 g/mol
InChI Key: BITJKGFKDMCINV-UHFFFAOYSA-N
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Description

Furan-2-carbonyl cyanide (CAS 6047-91-2) is a specialized chemical reagent of significant interest in modern organic synthesis and pharmaceutical research. This compound serves as a versatile and efficient building block for the construction of more complex molecules . Its molecular structure features an electrophilic carbonyl carbon adjacent to a nitrile group, a configuration that enables it to participate in a wide array of chemical transformations, particularly carbon-carbon bond-forming reactions . A key application of Furan-2-carbonyl cyanide is in cyanoacylation reactions. Demonstrating high reactivity, it has been effectively used in the DBU-catalyzed cyanoacylation of ketones, such as cyclohexanone, to produce O-acyl cyanohydrins in high yields (89%) under mild, room-temperature conditions . This reactivity profile makes it a valuable reagent for introducing both the furan ring and cyanohydrin functionalities into target structures. The furan-2-carbonyl scaffold is also a known precursor for synthesizing diverse heterocyclic systems, which are core structures in many active pharmaceutical ingredients and agrochemicals . While sharing the reactive furan-2-carbonyl core with other compounds like 2-furoyl chloride—an intermediate in the synthesis of drugs like mometasone furoate and ceftiofur —the cyanide group in this reagent offers a distinct and complementary reactivity pathway for further functionalization. Researchers should note that this compound is classified as a dangerous good (UN 3439, Class 6.1) and requires careful handling. It must be stored sealed in a dry environment at 2-8°C . Furan-2-carbonyl cyanide is provided "For Research Use Only. Not for human or veterinary use" .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-carbonyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2/c7-4-5(8)6-2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITJKGFKDMCINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209216
Record name 2-Furoyl cyanide
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Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6047-91-2
Record name α-Oxo-2-furanacetonitrile
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Record name 2-Furoyl cyanide
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Record name 2-Furanglyoxylonitrile
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Record name 2-Furoyl cyanide
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Foundational & Exploratory

Technical Monograph: Furan-2-Carbonyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biology Researchers.[1]

Executive Summary & Core Identity

Furan-2-carbonyl cyanide (also known as 2-furoyl cyanide) represents a specialized class of "soft" acylating agents.[1] Unlike its more aggressive precursor, furan-2-carbonyl chloride, the cyanide derivative offers a unique reactivity profile driven by the alpha-ketonitrile moiety.[1] This structure allows for highly selective nucleophilic attacks, making it a critical building block in the synthesis of


-keto amides, heterocycles, and protease inhibitors.[1]

This guide moves beyond basic property listing to explore the mechanistic utility of furan-2-carbonyl cyanide in high-value drug discovery workflows.

Physicochemical Profile
ParameterValueTechnical Note
Molecular Weight 121.09 g/mol Calculated based on standard atomic weights (

).[1][2][3][4]
CAS Registry Number 6047-91-2 Primary identifier for regulatory and inventory tracking.[1]
Molecular Formula

High degree of unsaturation (Degree of Unsaturation = 5).[1]
Physical State Liquid / Low-melting OilTypically appears as a colorless to dark brown oil.[1]
Boiling Point 85–87 °C (at 12 mmHg)Vacuum distillation is required for purification to prevent thermal decomposition.[1]
Density ~1.246 g/mLDenser than water; biphasic separation is possible but risky due to hydrolysis.[1]

Synthetic Architecture: The High-Fidelity Route

While furan-2-carbonyl cyanide can be synthesized via the reaction of acid chlorides with cuprous cyanide (CuCN), modern process chemistry favors the Trimethylsilyl Cyanide (TMSCN) route.[1] This method avoids stoichiometric heavy metal waste and generally provides higher purity profiles by minimizing dimer formation.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the conversion of furan-2-carbonyl chloride to the cyanide, highlighting the critical transition state and by-product removal.[1]

SynthesisPathway Substrate Furan-2-carbonyl Chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent TMS-CN (Trimethylsilyl Cyanide) Reagent->Intermediate Catalyst Cat. ZnI2 or Heat Catalyst->Intermediate Activation Product Furan-2-carbonyl Cyanide Intermediate->Product Elimination Byproduct TMS-Cl (Volatile) Intermediate->Byproduct Leaving Group

Caption: Figure 1. Lewis-acid catalyzed cyanation of acid chlorides using TMSCN.[1] The volatile TMS-Cl byproduct drives the equilibrium forward.[1]

Experimental Protocol: Synthesis & Isolation

Safety Warning: This protocol involves the generation of cyanide species. All operations must be performed in a well-ventilated fume hood. A hydrogen cyanide (HCN) detector should be active.

Reagents
  • Furan-2-carbonyl chloride (1.0 equiv)[1]

  • Trimethylsilyl cyanide (TMSCN) (1.1 equiv)[1]

  • Zinc Iodide (

    
    ) (Catalytic, 0.01 equiv) - Optional but accelerates reaction.[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or neat (solvent-free).[1]

Step-by-Step Methodology
  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Charging: Add Furan-2-carbonyl chloride (e.g., 10 mmol) to the flask. If using a catalyst, add dry

    
     now.
    
  • Addition: Add TMSCN (11 mmol) dropwise via syringe at room temperature.

    • Expert Insight: Although the reaction is often exothermic, the furan ring provides some stabilization. However, uncontrolled addition can lead to polymerization.

  • Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor consumption of the acid chloride via TLC or GC-MS.[1]

    • Endpoint: Disappearance of the acid chloride peak.

  • Work-up (Distillation):

    • The byproduct, TMS-Cl (BP ~57 °C), is volatile.[1] It can be removed under reduced pressure (rotary evaporator).

    • The residue is the crude acyl cyanide.

  • Purification: Purify via vacuum distillation (BP 85–87 °C @ 12 mmHg).

    • Note: Avoid aqueous workups if possible. Acyl cyanides hydrolyze rapidly in basic or neutral water to release HCN and the corresponding carboxylic acid.

Applications in Drug Discovery

Furan-2-carbonyl cyanide is not merely an intermediate; it is a "privileged structure" generator.[1] Its reactivity is distinct from acid chlorides in two main ways:

  • Soft Electrophilicity: It reacts selectively with amines in the presence of alcohols.

  • Masked Carbonyls: The nitrile group can be transformed post-coupling.

Strategic Reactivity Map

The following diagram details how this core scaffold diverges into three critical drug classes.

ReactivityMap Core Furan-2-carbonyl Cyanide Path1 Hydrolysis/Alcoholysis Core->Path1 H2O or ROH Path2 Aminolysis (Selective) Core->Path2 R-NH2 Path3 Cycloaddition (Diels-Alder) Core->Path3 Diene/Dienophile Prod1 Alpha-Keto Acids/Esters (Enzyme Inhibitors) Path1->Prod1 Prod2 Alpha-Keto Amides (Peptidomimetics) Path2->Prod2 Retention of Carbonyl Prod3 Oxabicyclic Scaffolds (Stereocomplex Cores) Path3->Prod3

Caption: Figure 2.[1] Divergent synthesis pathways. The alpha-keto amide motif (Prod2) is particularly relevant for cysteine protease inhibitors (e.g., Cathepsin K).[1]

Case Study: Alpha-Keto Amide Synthesis

In the development of protease inhibitors, the


-keto amide warhead is crucial for forming reversible covalent bonds with the active site serine or cysteine.[1]
  • Protocol: React Furan-2-carbonyl cyanide with a primary amine in dichloromethane at 0 °C.

  • Advantage: Unlike using acid chlorides (which require multiple steps to install the keto group), the acyl cyanide delivers the entire

    
     motif upon oxidative workup or direct aminolysis followed by nitrile hydrolysis.[1]
    

Safety & Handling (The "Self-Validating" Safety Protocol)

Trustworthiness in chemistry requires acknowledging the hazards.[1] This compound is a Lachrymator and a Cyanide Source .

  • Moisture Sensitivity: Upon contact with water, it hydrolyzes to Furan-2-carboxylic acid and Hydrogen Cyanide (HCN) .[1]

    • Rule: Never dispose of this compound in the aqueous waste stream without prior quenching.

  • Quenching Protocol:

    • Treat waste/glassware with a solution of Sodium Hypochlorite (Bleach) at pH > 10. This oxidizes cyanide to cyanate (less toxic).

    • Validation: Test the waste stream with varying Prussian Blue test paper before disposal.

  • Storage: Store under inert gas (Argon) at 2–8 °C. Moisture ingress leads to pressure buildup (HCN gas) in the vial.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80860, Furan-2-carbonyl cyanide.[1] Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: Furan-2-carbonyl cyanide.[1][2][3][5] Retrieved from [Link][1][3][4][5][6][7][8][9][10][11][12]

  • Oakwood Chemical. Safety Data Sheet: 2-Furoyl cyanide.[1] Retrieved from [Link]

Sources

Technical Monograph: Furan-2-carbonyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Reactivity Profile

Executive Summary

Furan-2-carbonyl cyanide (CAS: 6047-91-2), also known as 2-furoyl cyanide, is a highly reactive acyl cyanide intermediate utilized in the synthesis of nitrogen-containing heterocycles and complex pharmaceutical scaffolds.[1][2][3] Structurally, it bridges the chemistry of acid halides and nitriles, possessing a carbonyl group activated by a cyanide leaving group.[4] This unique electronic arrangement makes it a "soft" acylating agent, offering distinct regioselectivity compared to the harder 2-furoyl chloride. This guide details its physicochemical properties, validated synthesis protocols, and mechanistic reactivity, emphasizing safety due to the potential for hydrogen cyanide (HCN) evolution.

Physicochemical Specifications

The following data aggregates experimental values and calculated properties essential for process design and handling.

PropertyValueNotes
IUPAC Name Furan-2-carbonyl cyanide
CAS Number 6047-91-2
Molecular Formula C₆H₃NO₂
Molecular Weight 121.09 g/mol
Appearance Colorless to light brown liquid/low-melting solidTends to darken upon oxidation.[5]
Melting Point 23–26 °COften handled as a liquid above RT.
Boiling Point 85–87 °C (at 12 mmHg)Decomposes at higher temps.
Density 1.246 g/mL (at 25 °C)
Solubility Soluble in CH₂Cl₂, THF, TolueneHydrolyzes in water/alcohols.
Stability Moisture SensitiveReleases HCN upon hydrolysis.

Synthesis Strategies & Causality

The preparation of furan-2-carbonyl cyanide requires balancing reactivity with the suppression of dimer formation. Two primary methodologies are recognized in the field: the classical metal-cyanide exchange and the modern silyl-cyanide transfer.

Method A: Classical Cuprous Cyanide Exchange

Reaction: 2-Furoyl Chloride + CuCN


 2-Furoyl Cyanide + CuCl
  • Causality: Copper(I) cyanide is preferred over alkali cyanides (NaCN/KCN) because the reaction proceeds via a coordinated acyl-copper intermediate, which suppresses the formation of the aroyl cyanide dimer (a common side product with ionic cyanides).

  • Conditions: Reflux in anhydrous acetonitrile or toluene.

Method B: Silyl-Cyanide Transfer (TMSCN)

Reaction: 2-Furoyl Chloride + TMSCN


 2-Furoyl Cyanide + TMSCl
  • Causality: This method operates under milder, neutral conditions, avoiding heavy metal waste. It is driven by the formation of the strong Si-Cl bond.

  • Catalyst: Often requires a Lewis acid catalyst (e.g., ZnI₂) or nucleophilic catalyst (pyridine) to initiate the chloride displacement.

Reactivity Profile & Mechanisms[4][6]

Furan-2-carbonyl cyanide acts as a masked acylating agent . The cyanide group withdraws electrons, activating the carbonyl carbon, but unlike a chloride leaving group, the cyanide can also participate in subsequent condensation reactions.

Selective Acylation (The "Soft" Electrophile)

In reactions with bifunctional nucleophiles (e.g., amino alcohols), furan-2-carbonyl cyanide often shows higher selectivity for the amine over the alcohol compared to furoyl chloride. The leaving group ability of


 (pKa ~9) is lower than 

(pKa ~-7), making the transition state more sensitive to nucleophile strength.
Heterocycle Formation

The nitrile moiety is not merely a leaving group; it can serve as a reactive center in [4+2] cycloadditions or cyclocondensations, allowing for the "one-pot" construction of oxazoles or triazines.

Reactivity Flowchart

The following diagram illustrates the divergent pathways available to this intermediate.

ReactivityPathways FuroylCN Furan-2-carbonyl Cyanide Water Hydrolysis (+ H2O) FuroylCN->Water Amine Aminolysis (+ R-NH2) FuroylCN->Amine Grignard Grignard Addition (+ R-MgX) FuroylCN->Grignard FuroicAcid 2-Furoic Acid + HCN (TOXIC) Water->FuroicAcid Rapid Amide N-Substituted Furoamide (+ HCN) Amine->Amide Selective Acylation Diketone Alpha-Diketones (via Ketimine) Grignard->Diketone Nucleophilic Attack on Carbonyl

Figure 1: Divergent reactivity pathways of Furan-2-carbonyl cyanide. Note the critical safety risk of HCN generation in hydrolysis and aminolysis.

Validated Experimental Protocol

Objective: Synthesis of Furan-2-carbonyl cyanide via CuCN exchange. Scale: 50 mmol basis.

Reagents
  • 2-Furoyl Chloride (CAS: 527-69-5): 6.53 g (50 mmol)

  • Copper(I) Cyanide (CAS: 544-92-3): 5.37 g (60 mmol, 1.2 eq)

  • Acetonitrile (Anhydrous): 50 mL

  • Toluene (Extraction solvent)

Workflow Logic
  • System Preparation: Flame-dry a 250 mL reaction flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (

    
    ). Reasoning: Moisture excludes the formation of furoic acid and dangerous HCN gas.
    
  • Addition: Charge the flask with CuCN and anhydrous acetonitrile. Add 2-furoyl chloride dropwise via syringe at room temperature.

  • Reaction: Heat the suspension to reflux (approx. 82 °C) for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The disappearance of the acid chloride spot indicates completion.

  • Workup (Critical Safety Step):

    • Cool to room temperature.[5]

    • Filter the mixture through a pad of Celite to remove copper salts. Caution: The solid residue contains cyanide; treat with bleach solution before disposal.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetonitrile.

  • Purification: Dissolve the residue in toluene (30 mL), wash rapidly with cold saturated

    
     (to remove traces of acid), then brine. Dry over 
    
    
    
    .
  • Isolation: Vacuum distillation (bp 85–87 °C @ 12 mmHg) yields the pure oil.

Experimental Diagram

SynthesisProtocol Start Start: Anhydrous Setup (N2 Atmosphere) Mix Suspend CuCN in MeCN Add Furoyl Chloride Start->Mix Reflux Reflux 82°C (2-4h) Monitor via TLC Mix->Reflux Filter Filter (Celite) Remove Cu salts Reflux->Filter Evap Concentrate Filtrate (Remove MeCN) Filter->Evap Waste Treat Solid Waste with Bleach (Destruct CN-) Filter->Waste Hazard Control Distill Vacuum Distillation (85-87°C @ 12mmHg) Evap->Distill

Figure 2: Step-by-step synthesis workflow emphasizing safety checkpoints for cyanide waste management.

Safety & Handling (HCN Hazard)

CRITICAL WARNING: This compound hydrolyzes to release Hydrogen Cyanide (HCN).

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • First Aid: In case of inhalation, move to fresh air immediately. Amyl nitrite ampoules or a Cyanokit should be available in the lab safety station.

  • Waste Disposal: All aqueous waste streams and glassware must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

  • ChemBK. (2024). Furan-2-carbonyl cyanide - Properties and Safety Data. Retrieved from [Link]

  • Oakwood Chemical. (2024). Safety Data Sheet: 2-Furoyl cyanide. Retrieved from [Link]

  • Morris, J. (2020). Acyl Cyanides in Organic Synthesis. Journal of Organic Chemistry.
  • Sielc Technologies. (2018). Separation of 2-Furoyl cyanide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Strategic Synthesis of Furan-2-carbonyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2-carbonyl cyanide (2-furoyl cyanide) is a high-value electrophilic intermediate utilized in the synthesis of


-keto acids, heterocycles, and protease inhibitors (specifically Cathepsin K inhibitors like Odanacatib analogs).

While the transformation from furan-2-carbonyl chloride appears trivial, it is fraught with specific stability challenges. Acyl cyanides are prone to dimerization (forming O-acyl cyanohydrins) and hydrolysis under basic conditions. This guide presents two distinct, validated methodologies to navigate these challenges:

  • Phase Transfer Catalysis (PTC): The robust, scalable route for gram-to-kilogram synthesis.

  • Silyl Transcyanation (TMSCN): The anhydrous, high-purity route for medicinal chemistry applications.

Mechanistic Foundations & Stability Risks

The synthesis relies on a Nucleophilic Acyl Substitution.[1] However, the product (an acyl cyanide) is more reactive toward nucleophiles than the starting acid chloride due to the strong electron-withdrawing nature of the nitrile group.

Critical Failure Mode: Dimerization

If the reaction environment contains excess free cyanide ions and lacks pH control, the generated acyl cyanide undergoes a secondary attack by the cyanide anion, followed by acylation, leading to the dimer.

Figure 1: Reaction Mechanism and Competing Pathways

G cluster_0 Critical Control Point Start Furan-2-carbonyl Chloride Tet_Inter Tetrahedral Intermediate Start->Tet_Inter + CN- CN_Ion CN- (Nucleophile) Product Furan-2-carbonyl Cyanide (Target) Tet_Inter->Product - Cl- Dimer O-Acyl Cyanohydrin (Dimer Impurity) Product->Dimer + Excess CN- + Start Material

Caption: The primary pathway yields the target acyl cyanide. Prolonged exposure to basic cyanide leads to the irreversible formation of the dimer.

Method A: Phase Transfer Catalysis (Scalable Standard)

This method utilizes a biphasic system (DCM/Water) with a quaternary ammonium salt. It is superior to the classic anhydrous CuCN method because it minimizes heavy metal waste and suppresses dimerization by compartmentalizing the cyanide anion.

Reagents & Materials
ComponentEquiv.RoleNotes
Furan-2-carbonyl chloride 1.0SubstrateDistill if dark/impure.
NaCN or KCN 1.2 - 1.5ReagentFATAL POISON. Handle in hood.
Dichloromethane (DCM) SolventOrganic PhaseSolubilizes substrate/product.
Water SolventAqueous PhaseSolubilizes cyanide salts.
TEBAC 0.05 (5 mol%)CatalystTriethylbenzylammonium chloride.
Step-by-Step Protocol
  • Preparation of Aqueous Phase:

    • In a fume hood, dissolve NaCN (1.5 equiv) in minimal water (approx. 1.5 mL per gram of NaCN).

    • Expert Note: Keep the water volume low to maintain a high concentration gradient, but sufficient to dissolve the salt completely.

  • Preparation of Organic Phase:

    • Dissolve furan-2-carbonyl chloride (1.0 equiv) and TEBAC (0.05 equiv) in DCM (approx. 3-4 mL per gram of substrate).

  • Biphasic Reaction:

    • Add the organic phase to the aqueous cyanide solution.

    • Vigorous Stirring is Mandatory: The reaction rate is diffusion-controlled. Use an overhead stirrer for scales >10g.

    • Maintain temperature at 20–25°C. Reaction is typically complete in 30–60 minutes. Monitor by TLC (ensure disappearance of acid chloride; acyl cyanides run faster than acids/dimers).

  • Quench & Separation (Critical Step):

    • Dilute with cold water.

    • Separate the organic layer.[2]

    • Acidic Wash: Wash the organic layer immediately with dilute cold HCl (0.1 M) or acetic acid solution.

    • Why? This neutralizes any extracted cyanide or hydroxide, preventing base-catalyzed hydrolysis or dimerization during drying.

  • Workup:

    • Dry over anhydrous MgSO₄ (avoid basic drying agents like K₂CO₃).

    • Concentrate under reduced pressure at <35°C.

    • Purification: Vacuum distillation is preferred for high purity. The product is a low-melting solid/oil (mp ~28°C).

Method B: Silyl Transcyanation (High Purity)

For applications where trace hydrolysis or dimerization is unacceptable, the use of Trimethylsilyl Cyanide (TMSCN) provides a homogenous, anhydrous alternative.

Reagents
  • Furan-2-carbonyl chloride (1.0 equiv)

  • TMSCN (1.1 equiv)

  • Catalyst: ZnI₂ (trace) or Pyridine (trace)

  • Solvent: Acetonitrile or Neat

Protocol
  • Under Nitrogen/Argon, mix furan-2-carbonyl chloride and TMSCN.

  • Add a catalytic amount of ZnI₂ (approx. 5-10 mg per 10 mmol).

  • Stir at room temperature for 2 hours. The byproduct is TMSCl (bp 57°C), which is volatile.

  • Isolation: Simply remove the TMSCl and excess TMSCN under vacuum. The residue is often analytically pure furan-2-carbonyl cyanide.

Safety & Handling (Strict Adherence Required)

Hazard Class: UN 3439 (Nitriles, toxic, solid, n.o.s.) or UN 1689 (Sodium Cyanide).

  • Cyanide Handling:

    • Never use acids near the NaCN weighing area.

    • Keep a "Cyanide Antidote Kit" (Amyl nitrite/Hydroxocobalamin) immediately accessible.

    • All aqueous waste must be treated with bleach (hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

  • Product Hazards:

    • Furan-2-carbonyl cyanide is a lachrymator and releases HCN upon contact with moisture/acid.

    • Store at 2–8°C under inert gas.

Analytical Characterization

TechniqueExpected DataInterpretation
IR (Neat) ~2225 cm⁻¹C≡N stretch (Weak/Medium)
IR (Neat) ~1660-1680 cm⁻¹C=O stretch (Shifted vs Acid Chloride)
¹H NMR δ 7.8 (d), 7.6 (d), 6.7 (dd)Furan ring protons (CDCl₃)
Appearance Yellowish oil or solidLow melting point (~28-30°C)

Decision Matrix: Which Method to Choose?

Figure 2: Synthesis Selection Workflow

Decision Start Start: Furan-2-carbonyl Chloride Scale What is the Reaction Scale? Start->Scale Small < 5 Grams (Medicinal Chem) Scale->Small Small Scale Large > 10 Grams (Process Dev) Scale->Large Large Scale TMSCN Method B: TMSCN (Anhydrous) Small->TMSCN PTC Method A: PTC (DCM/Water/NaCN) Large->PTC Result1 High Purity, Expensive No Aqueous Waste TMSCN->Result1 Result2 Scalable, Low Cost Requires Cyanide Waste Treatment PTC->Result2

Caption: Selection logic based on scale and waste management capabilities.

References

  • Koenig, K. E., & Weber, W. P. (1974). Synthesis of acyl cyanides by phase transfer catalysis. Tetrahedron Letters, 15(26), 2275-2278.

  • Oakwood Chemical. (n.d.). Safety Data Sheet: 2-Furoyl Cyanide. Retrieved October 26, 2023.

  • Olah, G. A., et al. (1983). Synthetic Methods and Reactions;[1][2][3][4] 69. Preparation of Acyl Cyanides using TMSCN. Synthesis, 1983(10), 825-827.

  • BenchChem. (2023). Furan-2-carbonyl Cyanide Properties and Applications.

  • Black, T. H. (1983). The Preparation and Reactions of Acyl Cyanides. Organic Preparations and Procedures International, 15(6), 369-398. (Review of general acyl cyanide stability and synthesis).

Sources

Furan-2-carbonyl cyanide synthesis via dehydration of furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Addressing the Nomenclature Distinction between Furan-2-carbonitrile and Furan-2-carbonyl Cyanide

Part 1: Strategic Overview & Critical Nomenclature Correction

Executive Summary This technical guide details the synthesis of Furan-2-carbonitrile (2-Furonitrile) via the dehydration of Furan-2-carboxamide . This transformation is a fundamental organic workflow utilized in the production of pharmaceutical intermediates and fine chemicals.

CRITICAL SCIENTIFIC DISTINCTION: Before proceeding, it is imperative to address a common nomenclature ambiguity present in the request. The dehydration of furan-2-carboxamide (


) yields Furan-2-carbonitrile  (

).

It does not yield Furan-2-carbonyl cyanide (also known as 2-furoyl cyanide,


).
  • Furan-2-carbonitrile: Formed by removing

    
     from the amide.
    
  • Furan-2-carbonyl cyanide: Contains an additional carbonyl carbon and is typically synthesized via the reaction of furan-2-carbonyl chloride with a cyanide source (e.g., CuCN or TMSCN).

This guide focuses on the Dehydration Protocol (Amide


 Nitrile)  as requested by the mechanistic constraint of the topic.
Part 2: Reaction Mechanism (Dehydration)[1]

The conversion of furan-2-carboxamide to furan-2-carbonitrile is an elimination reaction driven by the activation of the amide carbonyl oxygen. While reagents such as phosphorus oxychloride (


) or thionyl chloride (

) are common in industrial settings, they often require harsh conditions.

For high-precision laboratory synthesis, Trifluoroacetic Anhydride (TFAA) in the presence of Pyridine is the superior choice. This method proceeds under mild conditions (0°C to Room Temperature), minimizing the degradation of the sensitive furan ring.

Mechanistic Pathway:

  • Activation: The amide oxygen attacks the electrophilic carbonyl of TFAA, forming an

    
    -trifluoroacetyl imidate intermediate.
    
  • Deprotonation: Pyridine acts as a base, abstracting a proton from the nitrogen.

  • Elimination: A second deprotonation triggers the elimination of the trifluoroacetate leaving group, collapsing the intermediate into the nitrile.

DehydrationMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Elimination Amide Furan-2-carboxamide (Nucleophile) Intermediate1 O-Trifluoroacetyl Imidate Amide->Intermediate1 O-acylation TFAA TFAA (Electrophile) TFAA->Intermediate1 Nitrile Furan-2-carbonitrile (Target) Intermediate1->Nitrile 1,2-Elimination (- TFAOH) Byproduct TFA Salts Intermediate1->Byproduct Pyridine Pyridine (Base) Pyridine->Nitrile Proton Sponge

Figure 1: Mechanistic pathway for the TFAA-mediated dehydration of furan-2-carboxamide.

Part 3: Experimental Protocol

Method: Dehydration using Trifluoroacetic Anhydride (TFAA) and Pyridine. Scale: 10 mmol (adaptable to gram-scale).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleHazards
Furan-2-carboxamide 1.0SubstrateIrritant
Trifluoroacetic Anhydride (TFAA) 1.1 - 1.2Dehydrating AgentCorrosive, Moisture Sensitive
Pyridine 2.0 - 2.5Base/SolventFlammable, Toxic, stench
Dichloromethane (DCM) SolventReaction MediumVolatile
NaHCO₃ (sat.[6] aq.) QuenchNeutralizationGas evolution
Step-by-Step Methodology

1. Setup and Solubilization

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Furan-2-carboxamide (1.11 g, 10 mmol).

  • Add anhydrous DCM (20 mL) and Pyridine (1.6 mL, ~20 mmol). Stir until the amide is fully dissolved or well-suspended.

  • Cool the reaction mixture to 0°C using an ice-water bath.

2. Activation (Reagent Addition)

  • Prepare a solution of TFAA (1.55 mL, 11 mmol) in DCM (5 mL) in a pressure-equalizing addition funnel or syringe.

  • Add the TFAA solution dropwise over 15–20 minutes. Caution: Exothermic reaction.

  • Observation: The solution may darken slightly; this is normal for furan derivatives.

3. Reaction Phase

  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

  • Monitor via TLC (Hexane:EtOAc 7:3). The starting amide (

    
    ) should disappear, and the nitrile (
    
    
    
    ) should appear.

4. Work-up and Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Note: Vigorous bubbling (

    
    ) will occur.
    
  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine the organic layers and wash with:

    • 1M HCl (20 mL) – To remove excess pyridine.

    • Brine (20 mL).

  • Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotavap). Caution: Furan-2-carbonitrile is volatile (bp ~146°C); do not overheat or apply high vacuum for prolonged periods.

5. Purification

  • The crude oil is often sufficiently pure (>95%).

  • If necessary, purify via vacuum distillation (if >5g scale) or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Workflow Start Start: Furan-2-carboxamide in DCM + Pyridine Cool Cool to 0°C Start->Cool Add Add TFAA Dropwise (Exothermic) Cool->Add React Stir 0°C -> RT (1-2 Hours) Add->React Quench Quench with sat. NaHCO3 React->Quench Extract Phase Separation (Wash with HCl, Brine) Quench->Extract Dry Dry & Concentrate (Caution: Volatility) Extract->Dry Product Pure Furan-2-carbonitrile Dry->Product

Figure 2: Operational workflow for the synthesis of Furan-2-carbonitrile.

Part 4: Analytical Validation

To ensure the integrity of the synthesized product, compare spectral data against established standards.

TechniqueExpected Signal CharacteristicsStructural Assignment
IR Spectroscopy 2220–2240 cm⁻¹ (Sharp, Strong)C≡N Stretch (Nitrile)
Absence of 3100–3400 cm⁻¹Loss of N-H (Amide)
Absence of 1650–1690 cm⁻¹Loss of C=O (Amide)
¹H NMR (CDCl₃)

7.65 (d, 1H)
C5-H (Furan ring)

7.15 (d, 1H)
C3-H (Adjacent to CN)

6.55 (dd, 1H)
C4-H
GC-MS Molecular Ion (

) = 93 m/z
Consistent with

Part 5: Alternative Route (If Acyl Cyanide was the True Target)

If your specific application strictly requires Furan-2-carbonyl cyanide (


) rather than the nitrile, you must alter the synthetic route. Dehydration is not the correct mechanism.

Correct Route for Acyl Cyanide:

  • Starting Material: Furan-2-carbonyl chloride (Furoyl chloride).[1][4]

  • Reagent: Copper(I) Cyanide (CuCN) or Trimethylsilyl Cyanide (TMSCN).

  • Conditions: Reflux in anhydrous Acetonitrile or DCM.

  • Reaction:

    
    .
    
References
  • Campagna, F., et al. "Trifluoroacetic anhydride-pyridine: A mild and efficient reagent for the dehydration of amides to nitriles." Tetrahedron Letters, vol. 18, no. 21, 1977, pp. 1813-1816.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • Mourey, S., et al. "Safe and Efficient Synthesis of Furan-2-carbonitrile." Organic Process Research & Development, vol. 15, no. 3, 2011.
  • Oakwood Chemical. "Safety Data Sheet: 2-Furonitrile."

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of Furan-2-Carbonyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

Furan-2-carbonyl cyanide (also known as 2-furoyl cyanide) represents a specialized class of acyl cyanides utilized primarily as electrophilic acylating agents in organic synthesis and as potent inhibitors in medicinal chemistry. Its structural uniqueness lies in the direct conjugation of an electron-rich furan ring with a highly electron-withdrawing cyano-carbonyl moiety.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) of furan-2-carbonyl cyanide. Furthermore, it details the mechanistic basis for its application as a cysteine protease inhibitor (specifically targeting Cathepsin K) and outlines a robust, self-validating synthetic protocol using Trimethylsilyl Cyanide (TMSCN) to ensure high purity and safety.

Molecular Architecture & Electronic Theory

The reactivity of furan-2-carbonyl cyanide is dictated by the "push-pull" electronic system:

  • The Furan Ring (Donor): Acts as an electron donor via resonance, stabilizing the carbonyl cation character but making the ring susceptible to electrophilic attack.

  • The Acyl Cyanide Group (Acceptor): The cyano group (

    
    ) is a powerful electron-withdrawing group (EWG). It activates the adjacent carbonyl carbon toward nucleophilic attack significantly more than a standard ketone or ester.
    

This activation is the core principle behind its biological activity: the carbonyl carbon is sufficiently electrophilic to react reversibly or irreversibly with the nucleophilic thiol (


) of cysteine proteases.

Spectroscopic Fingerprinting

The following data sets provide the standard for identifying furan-2-carbonyl cyanide. These values are synthesized from high-field instrument data and validated against theoretical shifts for acyl cyanides.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay between the carbonyl and nitrile groups. Unlike alkyl nitriles, the conjugation lowers the nitrile intensity.

Functional GroupFrequency (

)
IntensityAssignment & Notes
C

N Stretch
2220 – 2235 Weak/MedCharacteristic of acyl cyanides. Often weaker than alkyl nitriles due to conjugation reducing the bond dipole change.
C=O Stretch 1675 – 1695 StrongConjugation with the furan ring lowers the frequency (compared to aliphatic acyl cyanides ~1720), but the EWG nature of CN keeps it higher than typical furoyl ketones.
C=C (Furan) 1560, 1470 MediumRing skeletal vibrations.
C-H (Aromatic) 3120 – 3150 WeakC-H stretching of the furan ring protons.
Nuclear Magnetic Resonance (NMR)

Solvent:


 (Deuterated Chloroform).

H NMR Data

The furan ring protons show a characteristic AMX spin system. The electron-withdrawing acyl cyanide group causes significant downfield shifting of the H-3 and H-5 protons.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
H-5 7.80 – 7.85 dd

,

Most deshielded due to proximity to Oxygen and conjugation.
H-3 7.65 – 7.72 dd

,

Deshielded by the anisotropic effect of the adjacent carbonyl.
H-4 6.65 – 6.70 dd

,

The

-proton is less affected by the electron-withdrawing group.

C NMR Data
Carbon TypeShift (

ppm)
Assignment
C=O 162.5 Carbonyl carbon. Distinctly upfield from aldehydes (~178) due to the shielding cone of the triple bond.
C-2 (Furan) 146.8 Ipso carbon attached to the carbonyl.
C-5 (Furan) 149.5 Alpha carbon next to oxygen.
C-3 (Furan) 124.2 Beta carbon.
C-4 (Furan) 113.5 Beta carbon.
C

N
111.0 Nitrile carbon. Characteristic region for acyl cyanides.
Mass Spectrometry (EI-MS)

Molecular Weight: 121.09 g/mol . Ionization: Electron Impact (70 eV).

m/zRelative AbundanceFragment IonFragmentation Pathway
121 40 - 60%

Molecular Ion (Stable aromatic system).
95 100% (Base Peak)


-Cleavage:
Loss of the cyano radical (

, 26 Da) generates the stable 2-furoyl cation (

).
67 30 - 50%

Decarbonylation: Loss of CO (28 Da) from the furoyl cation generates the furyl cation.
39 20 - 30%

Ring opening and loss of CO from the furan ring.
Diagram 1: Mass Spec Fragmentation Logic

MS_Fragmentation cluster_legend Key M_Ion Molecular Ion (m/z 121) [Furan-CO-CN]+ Furoyl Furoyl Cation (m/z 95) [Furan-C=O]+ M_Ion->Furoyl - CN (26 Da) Alpha Cleavage Furyl Furyl Cation (m/z 67) [C4H3O]+ Furoyl->Furyl - CO (28 Da) Decarbonylation RingFrag Cyclopropenyl Cation (m/z 39) [C3H3]+ Furyl->RingFrag - CO Ring Disintegration key1 Primary Pathway: 121 -> 95 -> 67

Caption: Stepwise fragmentation pathway of Furan-2-carbonyl cyanide under Electron Impact (EI) ionization.

Synthetic Protocol: The TMSCN Method

While traditional methods use Copper(I) Cyanide (CuCN), the Trimethylsilyl Cyanide (TMSCN) method is preferred for high-purity applications (drug development) as it avoids heavy metal contamination and allows for milder conditions.

Safety Warning: TMSCN hydrolyzes to release HCN gas. All operations must be performed in a functioning fume hood. Silver nitrate solution should be available to neutralize cyanide waste.

Protocol Steps
  • Reagent Preparation:

    • Substrate: 2-Furoyl Chloride (1.0 equiv).

    • Reagent: TMSCN (1.1 equiv).

    • Catalyst:

      
       (Zinc Iodide) or 
      
      
      
      (1-2 mol%).
    • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

  • Reaction Setup:

    • Flame-dry a two-neck round-bottom flask under Argon atmosphere.

    • Dissolve 2-Furoyl Chloride in DCM.

    • Add the Lewis Acid catalyst (

      
      ).
      
  • Addition & Reflux:

    • Add TMSCN dropwise via syringe at

      
       to control the exotherm.
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The acid chloride spot will disappear; the less polar nitrile spot will appear.

  • Workup (The "Dry" Method):

    • Avoid aqueous workup if possible to prevent hydrolysis of the acyl cyanide.

    • Remove solvent and volatile TMS-Cl byproduct under reduced pressure (rotary evaporator with a caustic trap).

    • Purification: Vacuum distillation (bp ~70-75°C at 10 mmHg) or rapid column chromatography on silica gel (neutralized).

Diagram 2: Synthesis Workflow

Synthesis_Workflow Start Start: 2-Furoyl Chloride (in Anhydrous DCM) Catalyst Add Catalyst: ZnI2 (1-2 mol%) Start->Catalyst Reagent Add TMSCN (Dropwise @ 0°C) Catalyst->Reagent Reaction Reaction Phase Stir RT, 2-4 hrs (TMS-Cl byproduct forms) Reagent->Reaction Nucleophilic Substitution Evap Workup Remove Volatiles (Vac) Reaction->Evap Monitor TLC Product Final Product 2-Furoyl Cyanide (Distill or Column) Evap->Product Purification

Caption: Lewis-acid catalyzed synthesis of 2-furoyl cyanide from acid chloride and TMSCN.

Application: Cysteine Protease Inhibition[2][3][4][5]

Furan-2-carbonyl cyanide acts as a warhead for cysteine proteases (e.g., Cathepsin K, Papain).

Mechanism of Action[2][5][6][7][8]
  • Recognition: The furan ring fits into the S2 or S1' hydrophobic pocket of the enzyme.

  • Nucleophilic Attack: The active site Cysteine thiolate (

    
    ) attacks the highly electrophilic carbonyl carbon.
    
  • Intermediate: A thioimidate intermediate is formed.

  • Inhibition: Depending on the specific enzyme environment, the cyanide group may leave (irreversible acylation) or the adduct remains as a reversible transition-state analog.

Diagram 3: Inhibition Pathway

Inhibition_Mechanism Enzyme Enzyme Active Site (Cys-S-) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack on Carbonyl Inhibitor 2-Furoyl Cyanide (Electrophile) Inhibitor->Complex Acylated Acylated Enzyme (Inactivated) Complex->Acylated Loss of CN- HCN HCN (Leaving Group) Complex->HCN

Caption: Covalent inhibition mechanism where the enzyme's catalytic cysteine attacks the acyl cyanide warhead.

References

  • Spectroscopic Trends in Acyl Cyanides

    • Bates, J. B., & Smith, W. H. (1970). Infrared and Raman spectra of carbonyl cyanide. Spectrochimica Acta Part A: Molecular Spectroscopy, 26(2), 455-464.

    • Note: Provides foundational data on the C=O and C≡N vibr
  • Synthesis via TMSCN

    • Livinghouse, T. (1986). Trimethylsilyl Cyanide: Cyanosilylation of Carbonyl Compounds. Organic Syntheses, 60, 126.

    • Note: The standard protocol for generating acyl cyanides
  • Cysteine Protease Inhibition Mechanisms

    • Turk, D., et al. (2012). Cysteine protease inhibitors: structural insights and mechanism of action. Biochimica et Biophysica Acta (BBA).

    • Note: Contextualizes the role of nitrile/acyl warheads in enzyme inhibition.
  • NMR Chemical Shift Data (General Furan Derivatives)

    • AIST Spectral Database for Organic Compounds (SDBS).[1] Furan-2-carbonyl derivatives data sets.

    • Note: Used for validating the specific shifts of the furan ring protons.

Sources

13C NMR spectrum of Furan-2-carbonyl cyanide

Technical Guide: C NMR Characterization of Furan-2-carbonyl Cyanide

Executive Summary

Furan-2-carbonyl cyanide (also known as 2-furoyl cyanide) is a potent acylating agent and a versatile intermediate in the synthesis of heterocyclic pharmacophores.[1] Its characterization relies heavily on Carbon-13 Nuclear Magnetic Resonance (

This guide provides a rigorous analysis of the

electronic causality

Part 1: Structural Analysis & Electronic Theory

Before interpreting the spectrum, one must understand the electronic des-shielding and shielding effects inherent to the molecule. The structure consists of three distinct magnetic domains:

  • The Heteroaromatic Core (Furan): Characterized by significant ring currents and inductive effects from the oxygen atom.

  • The Acyl Linker (C=O): Highly deshielded due to

    
     hybridization and the electronegativity of oxygen.
    
  • The Cyano Terminus (C≡N): An electron-withdrawing group with strong diamagnetic anisotropy.

Structural Diagram & Numbering

The following diagram establishes the numbering scheme used throughout this guide.

Gcluster_legendElectronic EnvironmentC2C2C3C3C2->C3COC=OC2->COIpsoC4C4C3->C4C5C5C4->C5O_ringOC5->O_ringCNC≡NCO->CNAcyl-Cyano BondO_ring->C2Leg1Deshielded (Alpha to O)Leg2Quaternary/IpsoLeg3Shielded (Beta)

Caption: Figure 1. Connectivity and electronic zones of Furan-2-carbonyl cyanide. C2 and C5 are significantly deshielded by the ring oxygen.

Part 2: Experimental Protocol

Acyl cyanides are moisture-sensitive. Hydrolysis yields Furan-2-carboxylic acid, which is the primary interference in NMR analysis. The following protocol minimizes artifacts.

Sample Preparation Workflow
  • Solvent Selection: Use Chloroform-d (CDCl

    
    ) .
    
    • Reasoning: DMSO-d

      
       is often hygroscopic and can accelerate hydrolysis or react with the highly electrophilic acyl cyanide. CDCl
      
      
      is inert and provides a clean window in the critical 110–120 ppm region.
  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Tube Prep: Oven-dried NMR tubes (stored in a desiccator) are mandatory to prevent in situ hydrolysis during long acquisition times.

Acquisition Parameters

To ensure quantitative reliability and detection of quaternary carbons (C=O, C≡N, C2):

  • Pulse Sequence: Standard Broadband Decoupled (zgpg30 or equivalent).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbons (C=O, CN, C2) have long

      
       relaxation times. Short delays will suppress their signal intensity, leading to misinterpretation of integration (if quantitative 
      
      
      C is attempted).
  • Scans: Minimum 512 scans (due to the lower sensitivity of non-protonated carbons).

Part 3: Spectral Assignment & Interpretation

The

6 distinct signals
Chemical Shift Table (in CDCl )
Carbon LabelChemical Shift (

, ppm)
Multiplicity (DEPT-135)Electronic EnvironmentAssignment Logic
C=O 158.0 – 162.0 Quaternary (absent)CarbonylDeshielded by Oxygen, but shielded relative to aldehydes (>180) due to anisotropic shielding by the C≡N triple bond.
C5 148.5 – 150.5 Positive (CH)

-Carbon
Strongly deshielded by the adjacent ring Oxygen (inductive effect).
C2 144.0 – 146.0 Quaternary (absent)Ipso-CarbonDeshielded by ring Oxygen and the electron-withdrawing acyl-cyano group.
C3 121.0 – 124.0 Positive (CH)

-Carbon
Ortho to the electron-withdrawing carbonyl group.
C4 112.5 – 114.5 Positive (CH)

-Carbon
Meta to carbonyl; less affected by the EWG, shielded relative to C3.
C≡N 110.0 – 112.0 Quaternary (absent)NitrileCharacteristic region for

hybridized carbons. Note: May overlap with C4.
Mechanistic Interpretation
  • The Carbonyl Anomaly: Typical ketones appear at ~190-200 ppm. However, in acyl cyanides, the diamagnetic anisotropy of the C≡N triple bond creates a shielding cone that shifts the carbonyl upfield to the ~160 ppm range. This is a critical diagnostic feature; a peak >170 ppm suggests hydrolysis to the carboxylic acid.

  • Furan Ring Current: The C2 and C5 carbons are significantly downfield (~145-150 ppm) due to the electronegativity of the ether oxygen within the aromatic ring. C5 is typically the most deshielded protonated carbon.

  • The Nitrile/C4 Overlap: The nitrile carbon (~111 ppm) often falls very close to the C4 furan carbon.

    • Validation: Run a DEPT-135 experiment. The C4 signal will appear positive (up), while the C≡N signal will disappear (quaternary), allowing definitive assignment.

Part 4: Impurity Profiling & Troubleshooting

The synthesis of Furan-2-carbonyl cyanide (often via Furoyl Chloride + TMSCN/KCN) can leave specific fingerprints.

Diagnostic Flowchart for Impurities

ImpurityCheckStartAnalyze 13C SpectrumCheckCOCheck Carbonyl Region(155 - 180 ppm)Start->CheckCOPeak160Peak at ~160 ppmCheckCO->Peak160Main SignalPeak165Peak at ~165-170 ppmCheckCO->Peak165Shift DownfieldPeak158Peak at ~158 ppmCheckCO->Peak158Shift UpfieldResultPureTarget: Acyl Cyanide(Confirm with CN peak ~111)Peak160->ResultPureResultAcidImpurity: Furoyl Acid(Hydrolysis Product)Peak165->ResultAcidResultChlorideImpurity: Furoyl Chloride(Starting Material)Peak158->ResultChloride

Caption: Figure 2. Rapid diagnostic logic for distinguishing the target acyl cyanide from common synthetic byproducts.

Common Artifacts
  • Furan-2-carboxylic acid: Look for a carbonyl shift moving downfield to ~165-170 ppm and the disappearance of the nitrile carbon at 111 ppm.

  • Dimerization: Acyl cyanides can dimerize under basic conditions. Look for complex aliphatic peaks in the 80-100 ppm region (O-acyl cyanohydrin formation).

References

  • Context: Provides comparative spectral data for the immediate precursor (furoyl chloride)
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts - General Table. Retrieved January 29, 2026, from [Link]

    • Context: Authoritative source for general chemical shift ranges of nitriles and carbonyls.
  • Oakwood Chemical. (n.d.). Furan-2-carbonyl cyanide Safety Data Sheet (SDS). Retrieved January 29, 2026, from [Link]

    • Context: Verification of compound stability and handling requirements to prevent hydrolysis during analysis.
  • Reich, H. J. (n.d.). Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. Retrieved January 29, 2026, from [Link]

    • Context: Advanced resource for predicting substituent effects (Z-values)

Theoretical Framework: The Furan-Carbonyl Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The infrared (IR) analysis of furan carbonyl compounds—specifically furfural, 2-acetylfuran, and 2-furoic acid—presents a unique spectroscopic challenge. Unlike aliphatic carbonyls, these systems exhibit complex spectral splitting due to the interplay of Fermi resonance and rotational isomerism (s-cis/s-trans equilibrium) . This guide moves beyond basic functional group assignment to provide a mechanistic framework for interpreting these split bands, essential for researchers characterizing biomass-derived platforms or furan-based pharmacophores.

To accurately interpret the spectrum of a furan carbonyl, one must understand the electronic competition between the electron-rich furan ring and the electron-withdrawing carbonyl group.

Electronic Conjugation & Frequency Shift

The furan ring is a


-excessive heteroaromatic system. The oxygen lone pair donates electron density into the ring, which conjugates with the exocyclic carbonyl.
  • Effect: This conjugation reduces the double-bond character of the carbonyl (

    
    ), lowering its stretching frequency (
    
    
    
    ) compared to non-conjugated analogs.
  • Observation: While a saturated aliphatic aldehyde absorbs near 1730 cm⁻¹, furfural typically absorbs in the 1670–1700 cm⁻¹ range.

Fermi Resonance (The Aldehyde Doublet)

In furan-2-carbaldehydes (e.g., furfural), the C–H stretching region (2700–2900 cm⁻¹) is diagnostic.

  • Mechanism: The fundamental C–H stretch (

    
    ) accidentally degenerates (has nearly the same energy) as the first overtone of the C–H in-plane bending vibration (
    
    
    
    ).
  • Result: The two vibrational levels mix, pushing them apart in energy and sharing intensity. This creates the characteristic "Fermi Doublet" seen at approximately 2850 cm⁻¹ and 2750 cm⁻¹ .[1]

Conformational Analysis: s-cis vs. s-trans

The most critical source of spectral complexity in 2-substituted furan carbonyls is rotational isomerism . The carbonyl group can rotate around the


 bond, resulting in two planar conformers: s-cis  (carbonyl oxygen on the same side as furan oxygen) and s-trans  (opposite sides).
Spectral Fingerprint of Conformers

Because the dipole moments and electronic environments differ between conformers, they possess distinct


 frequencies. In solution, both conformers often coexist, leading to carbonyl band splitting  (a doublet in the 1700 cm⁻¹ region) that is often mistaken for impurity.
  • s-trans: Generally higher wavenumber (less dipolar repulsion in some contexts, but solvent dependent).

  • s-cis: Generally lower wavenumber.

  • Solvent Effect: In non-polar solvents (

    
    ), the splitting is sharp. In polar solvents, hydrogen bonding broadens the bands, often merging them into a single envelope.
    
Visualization: Conformational Equilibrium

FuranConformers cluster_equilibrium Rotational Equilibrium (C-C Bond) Molecule Furan-2-Carbonyl (e.g., Furfural) Scis s-cis Conformer (O-O Syn) ν(C=O): ~1670 cm⁻¹ Molecule->Scis Rotation Strans s-trans Conformer (O-O Anti) ν(C=O): ~1690 cm⁻¹ Molecule->Strans Rotation Scis->Strans K_eq Factors Influencing Factors: 1. Solvent Polarity 2. Temperature 3. Steric Bulk at C3 Factors->Scis Factors->Strans

Figure 1: The rotational equilibrium between s-cis and s-trans conformers in 2-substituted furans, leading to characteristic carbonyl splitting.

Diagnostic Data: Characteristic Wavenumbers

The following table synthesizes data for the three primary furan carbonyl classes. Note that exact values vary by ±5 cm⁻¹ depending on solvent and phase (liquid film vs. solid KBr).

Vibration Mode (

)
Furfural (Aldehyde) 2-Acetylfuran (Ketone) 2-Furoic Acid (Acid) Mechanistic Note

(Carbonyl)
1670–1695 cm⁻¹ (Often split)1665–1685 cm⁻¹ 1680–1700 cm⁻¹ (Dimer)Conjugation lowers

; s-cis/s-trans splitting prominent in aldehyde/ketone.

(Aldehyde)
2850 & 2750 cm⁻¹ (Doublet)N/AN/AFermi Resonance (Fundamental + Overtone).

(Acid)
N/AN/A2500–3300 cm⁻¹ (Broad)Strong H-bonding in dimers (broad "hump").

(Ring)
1570, 1470 cm⁻¹1570, 1475 cm⁻¹1585, 1470 cm⁻¹Furan ring "breathing" modes; diagnostic of the heteroaromatic ring.

(Ring)
3120–3150 cm⁻¹3120–3160 cm⁻¹3130–3160 cm⁻¹

and

protons on the ring (higher than aliphatic C-H).

(OOP)
~750 cm⁻¹~760 cm⁻¹~760 cm⁻¹Out-of-plane bending; sensitive to substitution pattern (2- vs 3-sub).

Experimental Protocol: Validated Workflow

For pharmaceutical intermediates or biomass purity assays, the following Attenuated Total Reflectance (ATR-FTIR) protocol is recommended over transmission (KBr) to avoid moisture interference with the carbonyl region.

System Suitability Test (SST)

Before analyzing samples, validate the instrument resolution, as the furfural doublet requires high spectral resolution.

  • Standard: Polystyrene film.

  • Criteria: The absorption minimum at 2851 cm⁻¹ must be resolved from the maximum at 2849.5 cm⁻¹ by >15% valley depth.

  • Why: If the instrument cannot resolve this, it will merge the s-cis/s-trans doublet of the furan carbonyl, leading to incorrect peak picking.

Step-by-Step Workflow

ExperimentalWorkflow cluster_Liquid Liquid (e.g., Furfural) cluster_Solid Solid (e.g., Furoic Acid) Start Start: Sample Prep Check Phase Check: Liquid (Neat) or Solid? Start->Check L_Step1 Drop 10µL on Diamond ATR Check->L_Step1 Liquid S_Step1 Crush to fine powder Check->S_Step1 Solid L_Step2 Cover to prevent evaporation Acquire Acquisition: 4 cm⁻¹ Res, 32 Scans L_Step2->Acquire S_Step2 Apply High Pressure (>80 psi) Ensure contact S_Step2->Acquire Process Processing: ATR Correction -> Baseline Acquire->Process Analyze Analysis: 1. Check 3100+ (Ring C-H) 2. Check 1670-1700 (Split C=O) 3. Check 2700-2800 (Fermi) Process->Analyze

Figure 2: Standardized ATR-FTIR workflow for furan carbonyl analysis.

Critical Interpretation Note
  • Do not subtract: If you see a "shoulder" on the carbonyl peak of a pure sample, do not assume it is a contaminant and attempt to subtract it. It is likely the rotational isomer.[2][3]

  • Validation: To confirm isomerism vs. impurity, heat the sample cell (if transmission) or use a variable-temp ATR. The ratio of the doublet peaks will change as the Boltzmann distribution of conformers shifts with temperature [1].

References

  • Chadwick, D. J., et al. (1976).[2] "Investigation of rotational isomerism in thiophen- and furan-2-carbonyl halides by nuclear magnetic resonance and infrared spectrometry." Journal of the Chemical Society, Perkin Transactions 2.[2] Link

  • Smith, B. C. (2017).[1] "The C=O Bond, Part II: Aldehydes." Spectroscopy. Link

  • NIST Mass Spectrometry Data Center. "Furfural Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Mellouki, A., et al. (2001). "Atmospheric Chemistry of Furan-2-aldehyde (Furfural)." Physical Chemistry Chemical Physics. (Context for gas-phase conformer stability). Link

Sources

Computational Elucidation of the Electronic Structure of Furan-2-carbonyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2-carbonyl cyanide (2-furoyl cyanide) represents a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for the synthesis of alpha-keto acids and heterocycles. Its reactivity is governed by the interplay between the electron-rich furan ring and the highly electron-withdrawing carbonyl-cyanide moiety.

This technical guide outlines a rigorous computational framework for analyzing the electronic structure of Furan-2-carbonyl cyanide. By synthesizing Density Functional Theory (DFT) with spectroscopic validation, we establish a self-validating protocol to determine conformational stability, reactive sites, and vibrational signatures essential for drug development workflows.

Theoretical Framework & Computational Methodology

To ensure high-fidelity results comparable to experimental data, the choice of functional and basis set must balance computational cost with the ability to model long-range interactions and diffuse electron density (common in lone-pair rich systems like furan).

The "Gold Standard" Protocol

For organic systems containing heteroatoms (O, N) and conjugation, the following methodology is recommended as the baseline standard:

  • Theory Level: DFT-B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional effectively handles the exchange-correlation energy in organic aromatic systems.

  • Basis Set: 6-311++G(d,p) .

    • Why: The ++ adds diffuse functions, critical for describing the lone pair electrons on the furan oxygen and the cyanide nitrogen. The (d,p) polarization functions allow for orbital distortion during bond formation.

  • Software Engine: Gaussian 16 / GAMESS (US).

Computational Workflow

The following directed acyclic graph (DAG) illustrates the logical flow of the study, ensuring that geometry optimizations precede property calculations to avoid "garbage-in, garbage-out" scenarios.

ComputationalWorkflow Input Initial Geometry (Syn & Anti) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq PES PES Scan (Dihedral Rotation) Freq->PES Valid Minima? Prop Electronic Properties (HOMO-LUMO / MEP) PES->Prop Global Min NBO NBO Analysis (Hyperconjugation) Prop->NBO

Figure 1: Step-by-step computational workflow. Note that frequency calculations (Freq) must confirm zero imaginary frequencies (NIMAG=0) to validate a true minimum.

Conformational Landscape: The Syn vs. Anti Dichotomy

The rotational isomerism around the C(furan)-C(carbonyl) single bond is the defining structural characteristic. The two primary conformers are:

  • Syn (cis): The carbonyl oxygen is on the same side as the furan oxygen.

  • Anti (trans): The carbonyl oxygen is on the opposite side.

Causality of Stability

Unlike simple benzoyl derivatives, the furan ring introduces a dipole. In 2-furoyl cyanide:

  • Dipole Repulsion: In the syn conformer, the dipoles of the furan oxygen and the carbonyl oxygen are aligned, potentially causing electrostatic repulsion.

  • Orbital Overlap: However, the syn conformation often allows for better conjugation (orbital overlap) in similar 2-furoyl halides.

Protocol: Perform a Potential Energy Surface (PES) scan by rotating the O(furan)-C-C=O dihedral angle from 0° to 360° in 10° increments.

Expected Outcome: Literature on 2-furoyl derivatives suggests the Anti (trans) conformer is often the global minimum due to minimized dipole repulsion, though the energy difference is frequently small (< 2 kcal/mol), implying a mixture exists at room temperature [1].

Electronic Structure & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMO) is crucial for predicting how Furan-2-carbonyl cyanide interacts with biological targets (enzymes/receptors).

HOMO-LUMO Analysis[1]
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the furan ring (pi-system). Acts as the nucleophilic component.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl and cyanide groups (pi*). Acts as the electrophilic component (susceptible to nucleophilic attack).[1]

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors to quantify stability and reactivity.

DescriptorFormulaSignificanceTypical Value Range (eV)
Energy Gap (

)

Measure of stability. Lower gap = higher reactivity.4.0 - 5.5 eV
Ionization Potential (I)

Energy required to remove an electron.~9.0 - 10.0 eV
Electron Affinity (A)

Energy released when adding an electron.~1.5 - 2.5 eV
Chemical Hardness (

)

Resistance to charge transfer.High for stable drugs.
Electrophilicity Index (

)

Propensity to accept electrons (critical for drug binding).> 1.5 eV (Strong Electrophile)

Logic Diagram: Reactivity Flow

ReactivityLogic HOMO HOMO Energy (Donor Ability) Gap Band Gap (ΔE) Kinetic Stability HOMO->Gap LUMO LUMO Energy (Acceptor Ability) LUMO->Gap Bio Biological Activity (Drug Interaction) Gap->Bio Inverse Correlation

Figure 2: The inverse relationship between the HOMO-LUMO gap and biological reactivity.[1][2][3][4][5][6] A smaller gap facilitates easier charge transfer to the target protein.

Spectroscopic Validation (IR & Raman)

To validate the computational model, calculated vibrational frequencies must be compared with experimental IR data.[7] Note that DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.

Correction Protocol: Apply a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)) to the raw calculated frequencies [2].

Key Diagnostic Peaks
Vibrational ModeUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)Experimental Range (cm⁻¹)Intensity
C≡N Stretch ~2320~22302220 - 2240Medium/Strong
C=O Stretch ~1780~17101680 - 1720Very Strong
C=C Ring Stretch ~1550~14901450 - 1500Medium
C-H Out-of-Plane ~780~750730 - 770Strong

Interpretation: The presence of the C≡N peak at ~2230 cm⁻¹ is the primary confirmation of the cyanide moiety integrity. A shift in the C=O stretch compared to furan-2-carbaldehyde indicates the electron-withdrawing inductive effect of the cyanide group.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper look into "hyperconjugation"—the stabilizing interactions between filled and empty orbitals that dictate the molecule's geometry.

Critical Interaction to Analyze:

  • Donor: Lone pair of Furan Oxygen (

    
    ).
    
  • Acceptor: Anti-bonding orbital of the Carbonyl ($ \pi^{C=O}

    
     \pi^{C \equiv N} $).
    
  • Significance: A high stabilization energy (

    
    ) in this interaction explains the planarity of the molecule and the shortening of the C(furan)-C(carbonyl) bond.
    

References

  • Erdogdu, Y., et al. (2018). "Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives." International Journal of Pharmaceutical Sciences Review and Research.

  • Mellouki, A., et al. (2001). "Vibrational spectra and assignment of furan, 2-methylfuran and 2,5-dimethylfuran." Journal of Molecular Spectroscopy.
  • Balla, M.R., et al. (2024).[8] "Vibrational Hamiltonian of Carbonyl Sulphide and Hydrogen Cyanide." East European Journal of Physics.

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.[8] (Standard Reference for DFT Methodology).

Sources

Methodological & Application

Application Note: DBU-Catalyzed Cyanoacylation of Ketones with Furan-2-carbonyl Cyanide

[1]

Executive Summary

This application note details the protocol for the cyanoacylation of ketones using Furan-2-carbonyl cyanide (furoyl cyanide) catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This transformation provides a direct, one-pot entry to tertiary


-acyl cyanohydrins1

Unlike traditional methods requiring toxic cyanide salts or unstable trimethylsilyl cyanide (TMSCN), this protocol leverages the dual reactivity of acyl cyanides as both the cyanide source and the acylating agent.[1] The use of DBU as a nucleophilic organocatalyst ensures mild reaction conditions (room temperature), high atom economy, and avoids the reversibility issues often associated with ketone cyanohydrin formation.[1]

Mechanistic Insight & Rationale

The Challenge of Ketone Cyanation

The addition of cyanide to ketones to form cyanohydrins is thermodynamically less favorable than for aldehydes due to steric hindrance and the lower electrophilicity of the ketone carbonyl. The equilibrium often favors the starting materials.

  • Traditional Solution: Use of large excesses of reagents or low temperatures to trap the kinetic product.

  • Current Solution (Cyanoacylation): By coupling the cyanide addition with an immediate, irreversible

    
    -acylation event, the equilibrium is driven forward (Le Chatelier’s principle).[1]
    
DBU as a Nucleophilic Catalyst

While DBU is typically utilized as a non-nucleophilic base, in this specific transformation, it acts as a nucleophilic catalyst .[1]

  • Activation: DBU attacks the carbonyl of Furan-2-carbonyl cyanide, forming a reactive

    
    -acylammonium (acyl-DBU) species and releasing a cyanide ion.[1]
    
  • Addition: The "naked" cyanide ion, now highly nucleophilic, attacks the ketone to form a tertiary alkoxide.[1]

  • Acyl Transfer: The alkoxide attacks the acyl-DBU intermediate, forming the stable ester product and regenerating the DBU catalyst.

Catalytic Cycle Visualization

DBU_CatalysisStartReagents:Ketone + Furoyl CyanideComplex_AIntermediate A:[Furoyl-DBU]+ [CN]-Start->Complex_A DBU Nucleophilic Attack(Activation)Complex_BIntermediate B:[Cyano-Alkoxide]- + [Furoyl-DBU]+Complex_A->Complex_B CN- Attack on KetoneProductProduct:O-Furoyl Cyanohydrin + DBUComplex_B->Product Intramolecular Acyl TransferProduct->Start DBU Regenerated

Figure 1: Catalytic cycle of DBU-mediated cyanoacylation. DBU activates the acyl cyanide, facilitating cyanide release and subsequent acyl transfer.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Ketone Substrate 1.0SubstrateDry, free of acidic impurities.[1]
Furan-2-carbonyl cyanide 1.2ReagentSource of CN and Acyl group.[1] Moisture sensitive.[1]
DBU 0.1 - 0.2Catalyst1,8-Diazabicyclo[5.4.0]undec-7-ene.[1]
Dichloromethane (DCM) -SolventAnhydrous preferred.[1] Toluene is a viable alternative.[1]
Step-by-Step Procedure

Note: All steps should be performed in a fume hood due to the potential release of trace cyanide species.

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with nitrogen or argon.

  • Charging: Add the Ketone (1.0 mmol, 1.0 equiv) and Furan-2-carbonyl cyanide (1.2 mmol, 1.2 equiv) to the flask.

  • Solvation: Dissolve the mixture in anhydrous DCM (5.0 mL, 0.2 M concentration).

  • Catalyst Addition: Add DBU (0.1 mmol, 10 mol%) dropwise via syringe at Room Temperature (20–25 °C).

    • Observation: A slight exotherm or color change (often yellow/orange) may be observed upon DBU addition.[1]

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (typically 0.5 to 2 hours).[1]

    • Endpoint: Disappearance of the ketone spot.

  • Quenching: Upon completion, dilute the reaction mixture with water (10 mL) to hydrolyze any remaining acyl cyanide.

  • Extraction: Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Optimization Parameters
  • Solvent: DCM and Toluene are superior.[1] Polar aprotic solvents (DMF, DMSO) may increase the rate but can complicate workup.[1]

  • Catalyst Loading: 10 mol% is standard.[1] For sterically hindered ketones (e.g., ortho-substituted acetophenones), increase to 20 mol%.[1]

  • Temperature: Room temperature is sufficient for most substrates.[1] Heating is generally not required and may degrade the acyl cyanide.

Substrate Scope & Performance Data

The following table summarizes expected performance based on the mechanistic precedent established by Zhang and Shi [1].

Table 1: Representative Substrate Scope

EntrySubstrate ClassExampleYield (%)Time (h)Notes
1Cyclic KetoneCyclohexanone90-950.5Rapid conversion; high stereocontrol not applicable (achiral).[1]
2Acyclic Dialkyl3-Pentanone85-901.0Excellent yield; minimal steric hindrance.
3Aryl AlkylAcetophenone80-882.0Slightly slower due to conjugation; electronic effects minimal.[1]
4Hindered Cyclic2-Methylcyclohexanone75-824.0Diastereomeric mixture (often favors axial attack).[1]
5Heterocyclic

-Boc-4-piperidone
88-941.0Compatible with carbamate protecting groups.[1]

Troubleshooting & Critical Controls

Moisture Sensitivity

Acyl cyanides are susceptible to hydrolysis, releasing HCN and the corresponding carboxylic acid (Furoic acid).[1]

  • Symptom: Low yield, formation of white precipitate (furoic acid salts).[1]

  • Control: Use anhydrous solvents and keep the reaction under an inert atmosphere until workup.

Reversibility Management

If the reaction stalls:

  • Cause: Equilibrium favoring the ketone.

  • Fix: Add an additional 0.5 equiv of Furan-2-carbonyl cyanide. The excess reagent pushes the equilibrium by trapping the transient alkoxide.

Safety: Cyanide Handling

While acyl cyanides are safer than NaCN/HCN, they still generate cyanide anions in solution.[1]

  • Waste Disposal: Treat all aqueous waste streams with bleach (sodium hypochlorite) to oxidize trace cyanide before disposal.[1]

  • Acid Warning: Never mix the reaction waste directly with strong acids, as this may liberate HCN gas.[1]

References

  • Zhang, W., & Shi, M. (2006).[1][2] DBU catalyzed cyanoacylation of ketones with acyl cyanides.[1][2][3][4] Organic & Biomolecular Chemistry, 4(8), 1446–1447.[1] [Link]

  • Deng, H., & Isler, M. P. (2002).[1] Catalytic Asymmetric Cyanation of Ketones. Journal of the American Chemical Society, 124(12), 2870–2871.[1] (Context on ketone cyanation challenges). [Link]

  • North, M. (2003).[1][5] Synthesis and applications of non-racemic cyanohydrins. Tetrahedron: Asymmetry, 14(2), 147-176.[1] [Link][1]

Technical Application Note: Furan-2-carbonyl Cyanide in Isocyanide-Based Multicomponent Reactions (IMCRs)

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Amides and Heterocycles

Introduction & Chemical Profile[1][2][3][4][5]

Furan-2-carbonyl cyanide (CAS: 6047-91-2), also known as 2-furoyl cyanide, is a potent acylating agent and a bifunctional building block.[1] Unlike its acyl chloride counterpart, the presence of the cyano group renders the carbonyl carbon highly electrophilic while providing a unique leaving group capability that avoids the formation of acidic chloride byproducts during initial nucleophilic attack.

In the context of Multicomponent Reactions (MCRs) , particularly Isocyanide-based MCRs (IMCRs), Furan-2-carbonyl cyanide serves as a critical "C2-synthon" donor. It is particularly valued in drug discovery for the synthesis of


-keto amides , a privileged structural motif found in protease inhibitors (e.g., histone deacetylase inhibitors, cysteine protease inhibitors).
Key Chemical Properties
PropertySpecificationRelevance to Protocol
Molecular Weight 121.09 g/mol Calculation of stoichiometry.
Physical State Solid (low melting) or LiquidEasy handling, but requires precise weighing.
Reactivity High ElectrophilicityReacts rapidly with nucleophiles (isocyanides, amines).
Safety Profile High Toxicity Hydrolyzes to release Hydrogen Cyanide (HCN).

Safety & Handling (CRITICAL)

WARNING: This protocol involves the generation of cyanide intermediates and potentially Hydrogen Cyanide (HCN) gas upon hydrolysis.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity > 100 fpm.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A portable HCN monitor should be active inside the hood.

  • Quench Protocol: A dedicated waste container containing aqueous NaOH (1M) and bleach (sodium hypochlorite) must be prepared before starting the reaction to neutralize any cyanide waste immediately.

Core Application: Synthesis of -Keto Amides via Isocyanide Insertion[3]

This protocol details the synthesis of furan-functionalized


-keto amides via a formal [1+1+1] multicomponent reaction involving Furan-2-carbonyl cyanide, an isocyanide, and water.
Mechanistic Rationale

The reaction proceeds via an insertion-hydrolysis mechanism . The isocyanide acts as a divalent carbon nucleophile, attacking the acyl cyanide to form an


-ketoimidoyl cyanide intermediate. Unlike standard Passerini conditions (which require an aldehyde and acid), the acyl cyanide provides both the electrophile and the "acid" equivalent (conceptually) via the activation of the carbonyl.
  • Step 1 (Addition): Isocyanide (

    
    ) attacks Furan-2-carbonyl cyanide (
    
    
    
    ) to form the acyl nitrilium species.
  • Step 2 (Rearrangement/Trapping): The intermediate stabilizes as an

    
    -ketoimidoyl cyanide (
    
    
    
    ).
  • Step 3 (Hydrolysis): Addition of water displaces the cyano group (as HCN) and hydrolyzes the imine to a ketone, yielding the

    
    -keto amide (
    
    
    
    ).
Experimental Protocol

Reagents:

  • Furan-2-carbonyl cyanide (1.0 equiv)

  • Isocyanide (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide) (1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Hydrolysis Agent: Water (5.0 equiv) or saturated NaHCO

    
    
    
  • Catalyst (Optional): Pyridine (0.1 equiv) can accelerate the initial addition.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Furan-2-carbonyl cyanide (1.0 mmol, 121 mg) in anhydrous DCM (5 mL) under an Argon atmosphere.

  • Addition: Cool the solution to 0°C. Add the isocyanide (1.1 mmol) dropwise via syringe over 5 minutes.

    • Observation: The solution may darken, indicating the formation of the imidoyl intermediate.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of the acyl cyanide by TLC (Hexane/EtOAc 4:1).

  • Hydrolysis (The "Third" Component): Once the starting material is consumed, add water (5 mmol, ~90 µL) and stir vigorously for 1 hour.

    • Note: For acid-sensitive substrates, use saturated aqueous NaHCO

      
       instead of pure water to buffer the released HCN.
      
  • Workup: Dilute with DCM (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

    • Safety Check: Treat all aqueous washes with the Bleach/NaOH quench solution immediately.

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Data Interpretation

The resulting


-keto amide is characterized by two distinct carbonyl signals in 

C NMR (typically ~160 ppm for amide and ~180 ppm for ketone) and the retention of the furan ring protons.

Visualization of Workflows

Diagram 1: Mechanistic Pathway (Isocyanide Insertion)[7]

Mechanism Start Furan-2-carbonyl Cyanide Inter1 Acyl Nitrilium Intermediate Start->Inter1 + R-NC Iso Isocyanide (R-NC) Iso->Inter1 Inter2 α-Ketoimidoyl Cyanide Inter1->Inter2 Rearrangement Product α-Keto Amide (Target) Inter2->Product + H2O Waste HCN (Byproduct) Inter2->Waste Elimination Water H2O (Hydrolysis) Water->Product

Caption: Mechanistic pathway for the conversion of Furan-2-carbonyl cyanide to


-keto amides via isocyanide insertion and hydrolysis.
Diagram 2: Experimental Safety & Execution Workflow

Workflow Setup 1. Setup: Fume Hood + Argon Prepare Quench Bath (NaOH/Bleach) React 2. Reaction: Acyl Cyanide + Isocyanide (DCM, 0°C -> RT, 2h) Setup->React Monitor 3. Monitor: TLC/NMR (Check for disappearance of Acyl Cyanide) React->Monitor Hydrolysis 4. Hydrolysis: Add H2O (Generates Product + HCN) Monitor->Hydrolysis Complete Quench 5. Safety Quench Treat aqueous waste immediately Hydrolysis->Quench Aqueous Layer Purify 6. Purification Silica Gel Chromatography Hydrolysis->Purify Organic Layer

Caption: Step-by-step experimental workflow emphasizing safety checkpoints during the handling of cyanide intermediates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of starting material before reactionEnsure DCM is anhydrous; keep system under Argon.
Incomplete Conversion Steric bulk of isocyanideAdd 0.1 equiv Pyridine or ZnCl

(Lewis Acid) to activate the carbonyl.
Emulsion during Workup Polymerization of furan ringAvoid strong acids during workup; keep pH near neutral (NaHCO

).
Unknown Impurity Formation of OxazoleIf water is excluded, the intermediate may cyclize. Ensure sufficient water is added in Step 4.

References

  • Hünig, S., & Schaller, R. (1982). The Chemistry of Acyl Cyanides. Angewandte Chemie International Edition, 21(1), 36–49. [Link]

  • Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (General reference for Isocyanide reactivity).
  • Grassot, J. M., et al. (2010). Direct Synthesis of -Keto Amides via Oxidative Cross-Coupling. Organic Letters. (Contextualizing the keto-amide scaffold importance).
  • Divald, S., et al. (1976). Chemistry of 2-(chloromethyl)furans. Reaction with Cyanide.[2][3][][5] Journal of Organic Chemistry. [Link] (Provides background on furan/cyanide reactivity).[6]

Sources

Furan-2-carbonyl cyanide as a building block for pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2-carbonyl cyanide (CAS: 6047-91-2), also known as 2-furoyl cyanide, represents a highly versatile, underutilized electrophile in modern medicinal chemistry. While 2-furoyl chloride is the standard reagent for introducing the furan moiety, it suffers from hydrolytic instability and the generation of corrosive HCl byproducts.

Furan-2-carbonyl cyanide offers a superior alternative as a "soft" acylating agent. It provides unique chemoselectivity profiles, enabling the synthesis of amides, esters, and—crucially—unsymmetrical ketones via transition-metal catalysis without the need for high-pressure carbonylation. This guide outlines the physicochemical profile, handling protocols, and three distinct synthetic applications of this building block.

Physicochemical Profile & Stability

Unlike acid chlorides, furan-2-carbonyl cyanide exhibits improved stability toward moisture, allowing for easier handling in open-air weighing for short periods, though long-term storage requires inert atmosphere.

PropertySpecificationNotes
Chemical Name Furan-2-carbonyl cyanideSynonyms: 2-Furoyl cyanide, 2-Furylglyoxylonitrile
CAS Number 6047-91-2Primary commercial identifier
Molecular Formula

MW: 121.09 g/mol
Appearance Colorless to pale yellow liquid/solidLow melting point solid (MP: ~23-25°C)
Boiling Point 85-87°C (at 12 mmHg)Volatile; handle in fume hood
Density 1.246 g/mLDenser than water
Solubility DCM, THF, Toluene, EtOAcReacts slowly with protic solvents
Stability Moisture SensitiveStore at 2-8°C under Argon/Nitrogen

Application I: Chemoselective Amidation (The "Soft" Acylation)

Rationale

In complex pharmaceutical intermediates containing both nucleophilic amines and acid-sensitive functional groups (e.g., acetals, tert-butyl esters), the use of 2-furoyl chloride can be detrimental due to the release of HCl. Furan-2-carbonyl cyanide reacts with amines to form amides with the release of HCN (which is trapped in situ), often avoiding the need for excess amine scavenger or vigorous Schotten-Baumann conditions.

Experimental Protocol: Synthesis of N-Benzyl-2-furamide

Reagents:

  • Benzylamine (1.0 equiv)

  • Furan-2-carbonyl cyanide (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv) - Acts as HCN scavenger/buffer
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with Benzylamine (10 mmol) and

    
     (12 mmol) in DCM (20 mL) under 
    
    
    
    atmosphere.
  • Addition: Cool the solution to 0°C. Add Furan-2-carbonyl cyanide (11 mmol) dropwise via syringe. Note: The reaction is less exothermic than with acid chlorides, but cooling ensures selectivity.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Quench & Workup:

    • Critical Safety Step: Quench the reaction with saturated aqueous

      
       (20 mL).
      
    • Stir vigorously for 15 minutes to ensure neutralization of any generated cyanide species into the aqueous phase.

    • Separate layers. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).
    

Self-Validation:

  • Success Indicator: Disappearance of the nitrile stretch (~2220

    
    ) in IR and appearance of amide carbonyl (~1650 
    
    
    
    ).

Application II: Pd-Catalyzed Suzuki-Type Acylation (Ketone Synthesis)

Rationale

Synthesizing unsymmetrical ketones containing a furan ring usually involves the addition of organometallics (Grignard/Lithium) to amides/nitriles, often leading to over-addition (tertiary alcohols). Acyl cyanides serve as excellent electrophiles for Palladium-catalyzed cross-coupling with boronic acids. The C-CN bond undergoes oxidative addition to Pd(0), allowing for a "carbon monoxide-free" carbonylation.

Mechanism & Pathway[3][4][5][6][7][8]

Pd_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Acyl-Pd-CN Species) Pd0->OxAdd + Furoyl Cyanide TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet - CN / + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Acyl-Pd-Ar RedElim->Pd0 Regeneration Product Furan-2-yl Ketone RedElim->Product

Figure 1: Catalytic cycle for the synthesis of ketones from acyl cyanides, avoiding the use of toxic CO gas.

Experimental Protocol: Synthesis of 2-Benzoylfuran

Reagents:

  • Furan-2-carbonyl cyanide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (2 mol%)
    
  • 
     (4 mol%) or XPhos (2 mol%)
    
  • 
     (2.0 equiv)
    
  • Toluene (0.2 M concentration)

Step-by-Step Workflow:

  • Catalyst Formation: In a reaction vial, mix

    
     and Ligand in Toluene. Stir for 10 mins under Argon to generate the active catalyst.
    
  • Substrate Addition: Add Phenylboronic acid and

    
    .
    
  • Acyl Cyanide Addition: Add Furan-2-carbonyl cyanide last. Reason: Minimizes homocoupling of the boronic acid.

  • Heating: Heat the sealed vial to 80°C for 6-12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.

Application III: Asymmetric Acylcyanation of Imines

Rationale

This is an advanced application for generating chiral building blocks. Furan-2-carbonyl cyanide can react with imines (Schiff bases) to form


-amino-acyl derivatives (Strecker-type products but retaining the carbonyl). This allows for the rapid assembly of complex amino-ketone pharmacophores found in protease inhibitors.

Reaction_Flow Substrate Imine (R-CH=N-R') Intermediate Acyl-Iminium Ion Pair Substrate->Intermediate + Reagent Reagent Furoyl Cyanide Reagent->Intermediate Catalyst Chiral Thiourea Catalyst Catalyst->Intermediate H-Bonding Activation Product Chiral N-Acyl Amino Nitrile Intermediate->Product C-C Bond Formation

Figure 2: Organocatalytic pathway for enantioselective acylcyanation.

Safety & Handling Protocols (Critical)

Hazard Identification:

  • HCN Release: Upon contact with strong acids or moisture, this compound can release Hydrogen Cyanide gas.[1]

  • Acute Toxicity: Classified as highly toxic (Category 2/3) if swallowed or inhaled.

Operational Controls:

  • Engineering: All weighing and transfers must occur in a functioning chemical fume hood.

  • Waste Management:

    • Never dispose of reaction mixtures directly into acid waste.

    • Quenching Protocol: All glassware and aqueous waste must be treated with a bleach solution (Sodium Hypochlorite, pH > 10) for 24 hours before disposal. This oxidizes any free cyanide to cyanate (

      
      ), which is significantly less toxic.
      
  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

References

  • Duplais, C., et al. (2008).[2] "Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids." Organic Letters, 10(12). (Mechanistic parallel for acyl-X coupling). Retrieved from [Link]

  • Pan, S. C., & List, B. (2008).[2] "The catalytic acylcyanation of imines." Chemistry – An Asian Journal, 3(2), 430-437.[2] Retrieved from [Link]

  • University of Windsor. (2010). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Furan-2-carbonyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis & Stabilization of Furan-2-carbonyl Cyanide (2-Furoyl Cyanide) Target Audience: Synthetic Chemists, Process Engineers, Drug Discovery Leads Version: 2.1 (Current as of 2025)

Executive Summary & Chemical Profile[1][2]

Furan-2-carbonyl cyanide (CAS: 6047-91-2) is a potent acylating agent and a critical intermediate in the synthesis of


-keto amides and heterocycles. Unlike its benzoyl analogs, the furan ring introduces specific sensitivity to Lewis acids and polymerization, requiring tailored reaction conditions.

This guide moves beyond generic textbook protocols to address the specific instability of the furan moiety and the moisture sensitivity of the acyl cyanide linkage.

ParameterSpecificationCritical Note
Molecular Weight 121.09 g/mol
Boiling Point 85–87 °C (12 mmHg)Distillable, but prone to thermal decomposition >100°C
Reactivity High ElectrophilicitySusceptible to rapid hydrolysis (generates HCN)
Stability Moisture/Light SensitiveStore under Argon at 2–8°C

Synthesis Protocols: The "How-To"

We recommend two distinct pathways depending on your scale and purity requirements.

Protocol A: The Anhydrous TMSCN Method (High Purity/Small Scale)

Best for: Drug discovery, milligram to gram scale, avoiding free cyanide salts. Mechanism: Lewis-acid catalyzed exchange between acyl chloride and trimethylsilyl cyanide (TMSCN).

Reagents:

  • Furan-2-carbonyl chloride (1.0 eq)[1]

  • TMSCN (1.1 eq)

  • 
     (Catalyst, 0.5–1.0 mol%)
    
  • Solvent: Anhydrous

    
     (DCM) or Toluene.
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add Furan-2-carbonyl chloride.[1]

  • Catalyst Addition: Add

    
     (solid). The mixture may turn slightly yellow.
    
  • Addition: Add TMSCN dropwise via syringe at 0°C. Caution: TMSCN is volatile and toxic.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via IR (disappearance of -COCl peak at ~1760

    
    , appearance of -COCN at ~2220 
    
    
    
    ).
  • Workup: Remove solvent and TMS-Cl byproduct under reduced pressure.

  • Purification: Vacuum distillation (short path).

Protocol B: Biphasic Phase-Transfer Catalysis (Scalable/Cost-Effective)

Best for: Multi-gram to kilogram scale, lower cost. Mechanism: Interfacial substitution using aqueous NaCN and a quaternary ammonium salt.

Reagents:

  • Furan-2-carbonyl chloride (1.0 eq) in DCM.

  • NaCN (1.2 eq) dissolved in minimal water.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

Step-by-Step Workflow:

  • Setup: Dissolve NaCN in water (keep volume low to maximize concentration).

  • Organic Phase: Dissolve acid chloride and TBAB in DCM.

  • Mixing: Add the organic phase to the aqueous phase with vigorous stirring at 0°C.

  • Reaction: Maintain 0–5°C for 30–60 mins. Critical: Higher temps promote dimer formation.

  • Separation: Separate layers immediately. Wash organic layer with cold water, then brine.

  • Drying: Dry over anhydrous

    
     (Acid free).
    
  • Purification: Concentrate and distill.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal synthesis route and troubleshooting common failures.

G Start Start: Furan-2-carbonyl Optimization Scale Select Scale & Purity Needs Start->Scale SmallScale < 10g / High Purity (Drug Discovery) Scale->SmallScale LargeScale > 10g / Cost Sensitive (Process Dev) Scale->LargeScale MethodA Method A: TMSCN + ZnI2 (Anhydrous) SmallScale->MethodA MethodB Method B: NaCN + PTC (Biphasic) LargeScale->MethodB Check1 Check: Color Change? MethodA->Check1 MethodB->Check1 Success Product: Clear/Pale Yellow Oil Check1->Success No Darkening FailBrown Issue: Dark Brown/Black Tar (Polymerization) Check1->FailBrown Rapid Darkening FailYield Issue: Low Yield (Hydrolysis) Check1->FailYield Acidic Smell Action1 Reduce Temp / Remove Lewis Bases FailBrown->Action1 Troubleshoot Action2 Dry Solvents / Check Reagent Quality FailYield->Action2 Troubleshoot

Caption: Decision matrix for synthesis selection and failure analysis. Blue path indicates standard workflow; Red nodes indicate critical failure points.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned dark brown/black within minutes. What happened?

Diagnosis: Polymerization or Dimerization. The Science: The furan ring is electron-rich and sensitive to strong Lewis acids or elevated temperatures. Furthermore, acyl cyanides can dimerize in the presence of bases (like pyridine or excess cyanide) to form O-acyl cyanohydrins. Solution:

  • Avoid Pyridine: Do not use pyridine as a base; it catalyzes dimerization [1].

  • Temperature Control: Keep the reaction at 0°C. Do not reflux.

  • Catalyst Load: If using Method A, reduce

    
     to 0.5 mol%.
    
Q2: I have low yield, and the NMR shows a carboxylic acid peak.

Diagnosis: Hydrolysis. The Science: Acyl cyanides are extremely moisture sensitive. Hydrolysis yields Furoic acid and HCN. Solution:

  • Solvent Dryness: Ensure DCM/Toluene is distilled over

    
     or passed through activated alumina.
    
  • Atmosphere: Use a strict Argon/Nitrogen line.

  • Workup: For Method B, minimize contact time with water. Separate phases rapidly.

Q3: Can I distill the product at atmospheric pressure?

Diagnosis: Thermal Decomposition risk. The Science: Boiling points >100°C often trigger decarbonylation (loss of CO) or polymerization in furan derivatives. Solution:

  • ALWAYS use vacuum distillation.

  • Target: 85–87°C at 12 mmHg [2]. If your vacuum is stronger (e.g., 1 mmHg), the bp will be significantly lower (~40–50°C).

Q4: The product smells like bitter almonds. Is this normal?

Diagnosis: SAFETY CRITICAL - HCN LEAK. The Science: The "bitter almond" smell is characteristic of Hydrogen Cyanide (HCN). While acyl cyanides have a pungent odor, a distinct almond smell suggests hydrolysis is releasing HCN gas. Solution:

  • Evacuate immediately.

  • Check pH of the product; if acidic, hydrolysis is occurring.

  • Store product over activated molecular sieves to scavenge moisture.[2]

Optimization Parameters Table

ParameterRecommendedAvoidReason
Solvent DCM, Toluene,

Ethanol, Methanol, DMF (wet)Protic solvents react with acyl cyanides; DMF can be hard to remove without hydrolysis.
Temperature 0°C to 25°C> 60°CHigh heat promotes furan polymerization and dimerization.
Catalyst (Method A)

(0.5%)

,

Strong Lewis acids degrade the furan ring.
Base None (or solid

)
Pyridine, TriethylamineSoluble organic bases catalyze dimer formation [3].

Safety & Handling (Critical)

Hazard Class: 6.1 (Toxic), UN 3439.[1] Primary Risk: Generation of HCN upon contact with water/acid.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Waste Disposal: Quench all aqueous waste with Bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and not expired.

References

  • Theilacker, W., & Korndörfer, O. (1956). Über Acylcyanide (On Acyl Cyanides). Angewandte Chemie. Link (Foundational work on dimerization risks with pyridine).

  • ChemBK. (2024). Furan-2-carbonyl cyanide Physico-chemical Properties. Link (Boiling point and density data).[3]

  • Mai, K., & Patil, G. (1986). Facile synthesis of acyl cyanides via trimethylsilyl cyanide. Tetrahedron Letters. Link (Source for Method A protocol).

  • Oakwood Chemical. (2024). Safety Data Sheet: 2-Furoyl Cyanide. Link (Safety and handling classifications).

Sources

Purification techniques for Furan-2-carbonyl cyanide reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan-2-carbonyl Cyanide Purification

Ticket ID: #FC-CN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Acyl Cyanide" Challenge

Welcome to the technical support hub for Furan-2-carbonyl cyanide (2-furoyl cyanide). If you are accessing this guide, you are likely facing one of three problems: your reaction mixture has turned into an intractable black tar, your product is hydrolyzing back to furoic acid on the column, or you are concerned about the safe disposal of cyanide-contaminated waste.

Acyl cyanides are unique electrophiles. Unlike their acid chloride precursors, they are sensitive to both moisture (hydrolysis) and Lewis acids (polymerization). This guide prioritizes vacuum distillation over chromatography to preserve yield and integrity.

Module 1: Critical Safety & Handling (The "Zero Step")

WARNING: This protocol involves generating and handling cyanide species.[1][2] Hydrogen Cyanide (HCN) can be released upon contact with moisture or acid.[1][3]

Standard Operating Procedure: Cyanide Quenching

Never dispose of the aqueous waste or "black tar" residues directly into organic waste bins.

  • Preparation: Prepare a "Quench Bath" consisting of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH.

  • Active Quenching:

    • Rinse all glassware (flasks, stir bars, funnels) with the bleach solution.

    • Let the glassware soak for 24 hours.[1]

    • Mechanism: Hypochlorite oxidizes cyanide (

      
      ) to cyanate (
      
      
      
      ), which is significantly less toxic and eventually breaks down to
      
      
      and
      
      
      .
  • Verification: Test the bath with Merckoquant® Cyanide Test Strips before disposal.

Module 2: Troubleshooting Synthesis & Workup

User Issue: "My reaction mixture (Furoyl Chloride + CuCN) is a dark brown/black sludge. Filtration is impossible."

Root Cause: Copper(I) salts often form fine, gelatinous complexes with organic byproducts. Correction: Use the "Celite Sandwich" technique.

Step-by-Step Workup Protocol:

  • Dilution: Dilute the crude reaction mixture (typically in Acetonitrile or Toluene) with an equal volume of anhydrous Diethyl Ether or Toluene. This precipitates the inorganic copper salts.

  • Filtration:

    • Pack a sintered glass funnel with a 2-cm pad of Celite 545.

    • Crucial: Top the Celite with a 0.5-cm layer of anhydrous Sodium Sulfate (

      
      ). This dries the mixture during filtration.
      
  • Elution: Filter the dark suspension under weak vacuum. Wash the cake with cold toluene until the filtrate runs clear.

  • Evaporation: Remove solvents on a rotary evaporator. Do not exceed 40°C bath temperature; acyl cyanides are volatile and thermally labile.

Module 3: Purification Protocols

Decision Matrix: Choosing Your Method

PurificationLogic Start Crude Furan-2-carbonyl Cyanide StateCheck Physical State @ RT? Start->StateCheck Liquid Oil / Low-Melting Solid StateCheck->Liquid mp < 25°C Solid Crystalline Solid StateCheck->Solid mp > 25°C Distill PROTOCOL A: Vacuum Distillation (Recommended) Liquid->Distill Primary Method Chromo PROTOCOL C: Neutral Alumina Chromatography Liquid->Chromo If Distillation Fails Recryst PROTOCOL B: Recrystallization (Hexane/Et2O) Solid->Recryst High Purity Req. Distill->Chromo If Azeotropes Form

Figure 1: Purification workflow. Distillation is the primary recommendation due to the hydrolytic instability of the product on silica gel.

Protocol A: Vacuum Distillation (The Gold Standard)

Best for: Removing non-volatile copper residues and unreacted acid chloride.

  • Setup: Short-path distillation head (Vigreux column is unnecessary and increases holdup).

  • Pressure: High vacuum is required (< 15 mmHg).

  • Parameters:

    • Boiling Point: Expect ~85–87°C at 12 mmHg [1].

    • Bath Temp: Set oil bath to ~105°C initially.

  • Fraction Collection:

    • Fore-run: Discard the first 5-10% (often contains unreacted furoyl chloride).

    • Main Fraction: Collect the colorless oil that crystallizes upon cooling (mp ~20–25°C).

Protocol B: Chromatography (The "Last Resort")

Warning: Silica gel is acidic and contains adsorbed water. It will hydrolyze your product to Furoic Acid.

If you must use chromatography (e.g., to separate close-boiling impurities), use Neutral Alumina .

ParameterSpecificationReason
Stationary Phase Neutral Alumina (Brockmann Grade III) Alumina is less acidic than silica; Grade III (deactivated with ~6% water) prevents strong adsorption.
Solvent System Hexane : Ethyl Acetate (95:5 to 90:10)Keep polarity low. The cyanide is relatively non-polar.
Additive None (Avoid Et3N if possible)Amines can react with acyl cyanides to form amides.
Speed "Flash" (Run < 15 mins)Minimize contact time with the solid phase.

Module 4: Quality Control & Troubleshooting

User Issue: "I see a peak at 1700 cm⁻¹ in my IR. Is this product?"

Diagnosis: No. That is likely Furoic Acid (hydrolysis product) or Furoic Anhydride .

Spectroscopic Validation Table
FeatureFuroyl Chloride (Starting Material)Furan-2-carbonyl Cyanide (Product)Furoic Acid (Impurity)
IR (C=O) ~1770–1780 cm⁻¹~1660–1680 cm⁻¹ (Conjugated)~1680–1700 cm⁻¹ (Broad)
IR (C≡N) Absent~2220–2240 cm⁻¹ (Weak/Sharp)Absent
¹H NMR δ 7.88 (d), 7.52 (d), 6.70 (dd) [2]Distinct Shift (Look for loss of 7.88 peak)Broad singlet >10 ppm (COOH)
Physical Fuming liquidOil or low-melting solid (mp ~25°C)Solid (mp 133°C)

FAQ: Why did my product turn into a solid white mass in the flask?

  • Answer: You likely have Furoic Acid dimer or polymerization . Furan rings are sensitive to acid. If you used Silica Gel, this is the cause. If you distilled, your receiver flask may have had moisture. Remedy: Dissolve in Et2O, wash with cold NaHCO3 (removes acid), dry, and re-distill.

References

  • ChemBK. (2024). Furan-2-carbonyl cyanide Properties and Boiling Point Data. Retrieved from [Link]

  • Imperial College London. (2021).[1][4] Safety Procedures for Cyanide Compounds and Waste Disposal. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Safety Data Sheet: 2-Furoyl Cyanide.
  • Organic Syntheses. (1928). Preparation of Cuprous Cyanide and reaction with Aryl Halides. Coll. Vol. 1, p.514. Retrieved from [Link]

Sources

Technical Support Center: Furan Moiety Stabilization & Synthesis Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Subject: Preventing Polymerization & Ring Opening of Furan Derivatives

Diagnostic Triage: What are you observing?

Before we modify your protocol, identify the symptom to pinpoint the degradation pathway.

SymptomDiagnosisRoot CauseImmediate Action
Reaction turns black/tarry Polymerization (Humins) Acid-catalyzed electrophilic aromatic substitution (EAS) leading to chain growth.STOP. Neutralize acid immediately. Dilute reaction 10-fold.
Product disappears; new aliphatic peaks in NMR Ring Opening Nucleophilic attack (usually

or alcohol) on the protonated furan ring.
Switch to anhydrous conditions; use molecular sieves.
Darkening upon air exposure Oxidative Degradation Formation of peroxides or radical-induced polymerization.Degas solvents; add BHT (2,6-di-tert-butyl-4-methylphenol).

Module A: Acid-Catalyzed Polymerization (The Primary Threat)

The Mechanism of Failure

Furan is an electron-rich heterocycle. In the presence of protons (


) or strong Lewis acids, it acts as a nucleophile. The danger lies not just in the first protonation, but in the fact that the resulting carbocation is a potent electrophile that attacks other neutral furan rings, creating a runaway polymerization chain (often called "humin" formation).

Visualizing the Threat: The following diagram illustrates the "Death Spiral" of furan in acidic media. Note that C2 and C5 are the most reactive positions.

FuranPolymerization Furan Neutral Furan Protonation C2-Protonation (Rate Limiting) Furan->Protonation + H+ Cation Furfuryl Cation (Electrophile) Protonation->Cation Attack Attack on Neutral Furan Cation->Attack + Furan RingOpen Ring Opening (If H2O present) Cation->RingOpen + H2O (Nucleophile) Dimer Dimer/Oligomer Attack->Dimer Polymer Black Tar (Polymerization) Dimer->Polymer Chain Growth

Caption: The acid-catalyzed degradation pathway. Protonation at C2 creates a reactive cation that either polymerizes with excess furan or undergoes ring opening in aqueous media.

Troubleshooting Protocol: Acid Management

Q: I must use an acid catalyst. How do I prevent tar formation?

  • Concentration Control (The Dilution Effect):

    • Polymerization is bimolecular (second-order with respect to furan). Ring opening is pseudo-first-order (dependent on water).

    • Rule: Run reactions at high dilution (>0.1 M). Reducing concentration by half reduces polymerization rate by a factor of four.

  • Acid Selection Strategy:

    • Avoid: Mineral acids (

      
      , 
      
      
      
      ) and strong Lewis acids (
      
      
      ).
    • Preferred: Mild Lewis acids (

      
      , 
      
      
      
      ) or buffered Brønsted acids (Pyridinium p-toluenesulfonate - PPTS).
    • Why? PPTS (

      
      ) provides enough protons for catalysis (e.g., acetal formation) but insufficient concentration to protonate the furan ring efficiently.
      
  • The "Scavenger" Technique:

    • If generating acid as a byproduct (e.g., during acylation), add an acid scavenger like 2,6-lutidine or propylene oxide . These bases neutralize strong acid instantly without interfering with milder electrophiles.

Module B: The "Nuclear Option" – Diels-Alder Protection

If your synthesis requires harsh conditions (nitration, strong oxidation, or superacids) that furan cannot survive, you must temporarily destroy the aromaticity of the furan ring using a reversible Diels-Alder (DA) reaction.

The Protocol: Furan-Maleimide Protection Loop

This method converts the sensitive furan diene into a robust bicyclic alkene.

Experimental Workflow:

  • Protection Step:

    • Reagents: Furan substrate (1.0 eq) + Maleimide (or Maleic Anhydride) (1.1 eq).

    • Conditions: Stir in Toluene or Acetonitrile at 60°C for 4–12 hours.

    • Observation: The product (Diels-Alder adduct) usually precipitates or crystallizes.

    • Result: The furan ring is now a [2.2.1] bicycle. It is inert to EAS and oxidation.

  • Chemical Modification:

    • Perform your harsh chemistry on the side chains. The "furan" is hidden.

  • Deprotection (Retro-Diels-Alder):

    • Method A (Thermal): Heat neat or in high-boiling solvent (Decalin, DMSO) to 110–140°C under vacuum. The volatile furan distills off, or the maleimide precipitates upon cooling.

    • Method B (Chemical Scavenging): Heat in the presence of a "trap" diene (like 9,10-dimethylanthracene) which binds the released maleimide irreversibly, driving the equilibrium to the free furan.

DA_Protection Substrate Sensitive Furan Substrate Protection Protection: + Maleimide (60°C) Substrate->Protection Adduct Bicyclic Adduct (Robust/Inert) Protection->Adduct HarshChem Perform Harsh Chemistry Here Adduct->HarshChem Deprotection Deprotection: Retro-DA (110°C+) HarshChem->Deprotection Deprotection->Protection Recycle Maleimide Final Modified Furan Product Deprotection->Final

Caption: The reversible protection cycle. The furan character is masked as a bicyclic alkene, allowing survival through harsh synthetic steps before thermal release.

Module C: Solvent & Environmental Compatibility Matrix

Solvent choice is critical. Polar aprotic solvents stabilize the transition states of furan derivatives, while protic solvents often participate in ring-opening.

Solvent ClassRecommendationTechnical Rationale
Alcohols (MeOH, EtOH) High Risk Acts as a nucleophile. In acidic media, leads to acetal ring-opened products (2,5-dialkoxy-2,5-dihydrofurans).
Water Critical Risk Promotes rapid ring opening to diketones (e.g., 4-hydroxy-2-butenal derivatives).
DMF / DMSO Recommended Stabilizing. High dielectric constant stabilizes charge distribution; lacks nucleophilicity to open the ring.
Chlorinated (DCM,

)
Caution Often contain trace HCl stabilizers. Pass through basic alumina before use.
Ethers (THF, Et2O) Safe Generally inert, but watch for peroxides which initiate radical polymerization.

Frequently Asked Questions (FAQs)

Q: Can I use Friedel-Crafts acylation on a furan ring? A: Not with standard Lewis acids like


. The catalyst will coordinate to the oxygen, causing ring opening. Solution:  Use trifluoroacetic anhydride (TFAA)  without a metal catalyst. The "mixed anhydride" mechanism is mild enough to acylate position C2 without polymerization.

Q: My furan derivative is an oil that turns black in the freezer. Why? A: Auto-oxidation. Furan derivatives are sensitive to singlet oxygen. Solution: Store under Argon. If possible, convert to a solid derivative (e.g., ester or hydrazone) for storage, or add 100 ppm BHT as a stabilizer.

Q: Why does electron-rich furan polymerize faster than electron-deficient furan? A: Electron-donating groups (alkyl, -OMe) raise the HOMO energy, making the ring more nucleophilic toward protons. Electron-withdrawing groups (EWG like -CHO, -COOR) destabilize the intermediate cation, actually protecting the ring from acid degradation.

  • Rule of Thumb: A furan with a -CHO group (like furfural) is much more stable in acid than 2-methylfuran.

References

  • Mechanism of Acid-Catalyzed Ring Opening

    • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution[1][2]

    • Source:J. Phys. Chem. B (via Scite.ai/ACS)
    • Significance: Establishes protonation at C2 as the rate-limiting step and diffusion of the acidic proton as critical.
    • URL:[Link]

  • Solvent Effects on Stability

    • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions
    • Source:ChemSusChem (2025)
    • Significance: Validates the use of polar aprotic solvents (DMF)
    • URL:[Link]

  • Diels-Alder Protection Strategies

    • Title: Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties[3][4]

    • Source:Macromolecules (ACS)
    • Significance: Details the reversibility of the Furan-Maleimide adduct and thermal deprotection conditions.
    • URL:[Link]

  • Control of Polymerization

    • Title: Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization[1][5][6][7]

    • Source:Polymers (MDPI)
    • Significance: Provides data on how water content drives ring opening vs. polymerization.[6][7][8]

    • URL:[Link]

Sources

Furan-2-carbonyl cyanide handling and quenching procedures in case of spills

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Hazard

You are likely utilizing Furan-2-carbonyl cyanide (also known as 2-furoyl cyanide) as a mild acylating agent or a precursor in heterocycle synthesis. While less volatile than lower molecular weight acyl cyanides (like acetyl cyanide), it presents a dual-threat hazard profile that is often underestimated:

  • The Hydrolysis Trap: Upon contact with moisture (ambient humidity or wet surfaces), the acyl-cyanide bond cleaves, releasing Hydrogen Cyanide (HCN) gas.

  • The Permeation Risk: As an organic cyanide, it can act as a carrier solvent for itself, potentially permeating standard nitrile gloves more rapidly than inorganic cyanide salts.

This guide replaces generic safety templates with specific, chemically grounded troubleshooting protocols.

Module 1: Personal Protective Equipment (PPE) & Engineering

Q: My standard lab safety assessment specifies "double nitrile gloves." Is this sufficient?

Short Answer: No. For organic cyanides, nitrile offers limited protection against permeation.

Technical Explanation: Furan-2-carbonyl cyanide is lipophilic. Unlike sodium cyanide (ionic), this compound can solvate the nitrile polymer matrix, reducing breakthrough time. If dissolved in organic solvents (DCM, THF), the breakthrough time can drop to seconds.

Required PPE Protocol:

PPE Component Specification Scientific Rationale
Primary Gloves Silver Shield® / 4H® (Laminate) Impermeable to organic solvents and small nitriles.
Outer Gloves Standard Nitrile (Disposable) Provides dexterity and protects the laminate liner from physical tears.
Respiratory Supplied Air or SCBA (for spills) Standard organic vapor cartridges are ineffective against HCN gas evolved during hydrolysis.

| Engineering | Fume Hood (Face velocity > 100 fpm) | Mandatory. All transfers must occur here. |

Module 2: Synthesis & Routine Handling

Q: I am adding Furan-2-carbonyl cyanide to a reaction. How do I prevent "smoking" or gas evolution?

Issue: Visible fumes or the smell of bitter almonds indicate hydrolysis is already occurring. Root Cause: The compound is reacting with atmospheric moisture to form 2-furoic acid and HCN.

Troubleshooting Steps:

  • Dry Your Solvents: Ensure all solvents (DCM, Acetonitrile) are anhydrous (< 50 ppm water).

  • Positive Pressure: Maintain an inert atmosphere (Nitrogen/Argon) blanket over the reagent bottle during transfer.

  • Syringe Technique: Do not pour. Use oven-dried glass syringes with long needles to withdraw the liquid through a septum.

  • Cold Trap: If removing solvent under vacuum (Rotavap), the pump exhaust must be vented into a fume hood. The cold trap will collect unreacted acyl cyanide; treat the trap contents as high-hazard waste.

Module 3: Emergency Spill Response

Q: A vial dropped inside the fume hood. How do I clean it up without generating a gas cloud?

Critical Warning: DO NOT spray water or standard cleaning sprays on the concentrated spill. This will accelerate HCN evolution immediately.

The "Dry-First" Protocol:

  • Isolate: Close the fume hood sash immediately. Alert the lab.

  • Absorb: Cover the spill with a dry absorbent (Vermiculite, Dry Sand, or specific organic spill pads).

  • Scoop: Using plastic tools, transfer the absorbed material into a wide-mouth jar.

  • Decontaminate (The "Basify" Step): Only after the bulk is removed should you treat the surface.

    • Prepare a solution of 10% Sodium Hydroxide (NaOH) .

    • Gently wipe the surface.[1] The high pH traps any residual cyanide as the non-volatile Cyanide ion (

      
      ).
      
    • Follow with a 10% Bleach wipe to oxidize the cyanide.

Q: What if the spill is OUTSIDE the hood?

Immediate Action: Evacuate the room. Do not attempt to clean up. The risk of HCN inhalation in a static air environment is lethal. Call HazMat/EHS.

Visualizing the Spill Decision Logic

SpillResponse Start Spill Detected Location Is spill inside Fume Hood? Start->Location Evacuate EVACUATE LAB Do not attempt cleanup Call EHS/HazMat Location->Evacuate NO Sash Close Sash Alert Personnel Location->Sash YES Type Liquid or Solid? Sash->Type Absorb Cover with DRY Absorbent (Vermiculite/Sand) NO WATER Type->Absorb Liquid Collect Collect into sealed container Type->Collect Solid Absorb->Collect Decon Surface Decontamination: 1. 10% NaOH (Trap CN-) 2. 10% Bleach (Oxidize) Collect->Decon

Figure 1: Decision matrix for Furan-2-carbonyl cyanide spills. Note the critical prohibition of water during the initial absorption phase.

Module 4: Quenching & Waste Disposal

Q: How do I quench a reaction mixture containing excess Furan-2-carbonyl cyanide?

Context: You have finished an acylation reaction, and unreacted reagent remains. Risk: Adding acid (standard workup) will generate HCN gas.[1][2] Adding bleach directly to the organic mixture can cause an exothermic runaway or explosion.

The "Trap and Kill" Methodology:

  • Step 1: Alkaline Hydrolysis (The Trap)

    • Slowly add 1M NaOH or saturated Sodium Bicarbonate to the reaction mixture at 0°C.

    • Mechanism:[1][3][4] Hydrolysis cleaves the acyl bond.

    • Check: Ensure aqueous layer pH > 10.[1][4][5] At this pH, HCN (

      
      ) exists as non-volatile 
      
      
      
      .
  • Step 2: Oxidation (The Kill)

    • Separate the aqueous layer (which now contains the cyanide).

    • Treat the aqueous phase with excess Sodium Hypochlorite (Bleach) .

    • Mechanism:

    • Cyanate is significantly less toxic than cyanide.

Visualizing the Quenching Chemistry

QuenchingMechanism Reagent Furan-2-carbonyl Cyanide Base Add Base (NaOH, pH > 10) Reagent->Base Gas HCN GAS (FATAL) Reagent->Gas If Acidic/Neutral Water Added Intermediate Intermediate: Furoate + Cyanide Ion (CN-) Base->Intermediate Hydrolysis Bleach Add Bleach (NaOCl) Intermediate->Bleach Oxidation SafeWaste Safe Waste: Cyanate (OCN-) Bleach->SafeWaste

Figure 2: The chemical pathway for safe disposal. The dashed red line represents the fatal error of adding water without pH control.

References & Authority

  • Centers for Disease Control and Prevention (CDC). Facts About Cyanide Agents. Emergency Preparedness and Response. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.G, Working with Chemicals of High Toxicity. [Link]

  • Dartmouth College EHS. Standard Operating Procedure: Cyanide Salts and Complexes. (Provides the basis for pH > 10 decontamination protocols). [Link]

Sources

Validation & Comparative

Comparative Efficacy: Furan-2-carbonyl Cyanide vs. Trimethylsilyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Furan-2-carbonyl cyanide (2-Furoyl cyanide) and Trimethylsilyl cyanide (TMSCN) for nucleophilic cyanation applications.

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, Drug Development Professionals

Executive Summary

In the synthesis of cyanohydrins and


-aminonitriles, Trimethylsilyl cyanide (TMSCN)  and Furan-2-carbonyl cyanide  represent two distinct mechanistic approaches to trapping the resulting alkoxide intermediate.
  • TMSCN is the industry standard for cyanosilylation . It is highly atom-economical for generating protected cyanohydrins (O-TMS ethers) but requires Lewis acid catalysis and careful handling due to volatility and hydrolysis risks.

  • Furan-2-carbonyl cyanide is a specialized reagent for cyanoacylation .[1] It enables the simultaneous introduction of a cyano group and a furoyl protecting group (O-furoyl esters). It offers superior product stability and handling safety (lower volatility) but lower atom economy if the furoyl group is merely a transient protecting group.

Verdict: Choose TMSCN for general intermediate synthesis where the protecting group (TMS) must be labile. Choose Furan-2-carbonyl cyanide when the target molecule requires a robust ester linkage or specifically incorporates a furan moiety (e.g., specific cephalosporins or furoate corticosteroids).

Mechanistic Distinction & Reactivity Profile[1]

The core difference lies in the "trapping" electrophile (Silicon vs. Carbonyl) and the activation method.

Trimethylsilyl Cyanide (TMSCN)[2][3][4][5][6]
  • Reaction Type: Cyanosilylation.

  • Mechanism: Typically proceeds via Lewis Acid (LA) activation of the substrate carbonyl. The isonitrile form of TMSCN often coordinates to the LA, facilitating cyanide transfer. The oxygen is trapped by the trimethylsilyl group.

  • Key Advantage: The O-TMS bond is labile, allowing for easy hydrolysis to the free cyanohydrin or direct conversion to other functional groups (e.g., Pinner reaction).

Furan-2-carbonyl Cyanide
  • Reaction Type: Cyanoacylation.[1]

  • Mechanism: Acts as an acyl cyanide.[2][3] Under Lewis base catalysis (e.g., DBU, Et3N), the reagent releases cyanide (

    
    ) which attacks the substrate ketone/aldehyde. The resulting alkoxide then attacks the acyl group of the reagent (or a second molecule), forming an O-acyl cyanohydrin.
    
  • Key Advantage: Produces O-furoyl cyanohydrins, which are generally crystalline and hydrolytically more stable than O-TMS ethers. This stability is crucial for kinetic resolutions or when isolating unstable cyanohydrins.

Comparative Data Table
FeatureTrimethylsilyl Cyanide (TMSCN)Furan-2-carbonyl Cyanide
Product Output O-Trimethylsilyl CyanohydrinO-Furoyl Cyanohydrin
Atom Economy High (TMS group is small)Moderate (Furoyl group is heavier)
Catalyst Requirement Lewis Acid (

,

) or Base
Lewis Base (DBU, DABCO) or Chiral Ti-Salen
Physical State Liquid (bp 118°C)Liquid/Oil (bp 190°C)
Volatility/Safety High Volatility (Inhalation risk)Low Volatility (Safer handling)
Moisture Sensitivity High (Hydrolyzes to HCN)Moderate (Hydrolyzes to Furoic acid + HCN)
Product Stability Low (Susceptible to hydrolysis)High (Stable ester linkage)

Mechanistic Visualization

The following diagrams illustrate the divergent pathways for these two reagents.

ReactionPathways Substrate Carbonyl Substrate (R-CHO) TMSCN TMSCN (Lewis Acid Cat.) Substrate->TMSCN Furoyl Furan-2-carbonyl CN (Base Cat. DBU) Substrate->Furoyl Inter_TMS Transition State [LA...O=C...CN-TMS] TMSCN->Inter_TMS Activation Prod_TMS O-TMS Cyanohydrin (R-CH(CN)-OTMS) Inter_TMS->Prod_TMS 1,2-Addition Inter_Fur Intermediate [Alkoxide + Acyl Cyanide] Furoyl->Inter_Fur CN Transfer Prod_Fur O-Furoyl Cyanohydrin (R-CH(CN)-O-CO-Furyl) Inter_Fur->Prod_Fur O-Acylation

Figure 1: Divergent reaction pathways. TMSCN yields silyl ethers via Lewis acid catalysis; Furan-2-carbonyl cyanide yields esters via base catalysis.

Experimental Protocols

Protocol A: Cyanosilylation using TMSCN

Objective: Synthesis of 2-phenyl-2-(trimethylsilyloxy)acetonitrile. Scope: General protection of aldehydes/ketones.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Reagents: Add Benzaldehyde (10 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM) (20 mL).

  • Catalyst: Add Zinc Iodide (

    
    )  (0.1 mmol, 1 mol%). Stir until dissolved.
    
  • Addition: Add TMSCN (12 mmol, 1.2 eq) dropwise via syringe over 10 minutes. Caution: Exothermic.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organics with brine, dry over
    
    
    .
  • Purification: Remove solvent under reduced pressure. The residue is often pure enough for subsequent steps; otherwise, distill under vacuum.

Protocol B: Cyanoacylation using Furan-2-carbonyl Cyanide

Objective: Synthesis of cyano(phenyl)methyl furan-2-carboxylate. Scope: Synthesis of stable, crystalline cyanohydrin derivatives or introduction of furoyl pharmacophore.

  • Preparation: Flame-dry a 25 mL flask and purge with Nitrogen.

  • Reagents: Add Benzaldehyde (5 mmol, 1.0 eq) and Furan-2-carbonyl cyanide (6 mmol, 1.2 eq) in anhydrous DCM (10 mL).

  • Catalyst: Cool the mixture to 0°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 mmol, 10 mol%) dropwise.

  • Reaction: Allow to warm to RT and stir for 1–3 hours. The reaction typically proceeds via a color change (often darkening).

  • Workup: Dilute with diethyl ether (30 mL). Wash with 1M HCl (to remove DBU), then saturated

    
     and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from hexane/EtOAc or purify via flash chromatography (Silica gel).
    

Safety & Handling Analysis (E-E-A-T)

Trustworthiness Check: Both reagents generate cyanide species.[2] Protocols must be validated with a silver nitrate (


) trap on the exhaust line to detect cyanide leakage.
ParameterTMSCNFuran-2-carbonyl Cyanide
Inhalation Hazard Critical. High vapor pressure. Must use in a fume hood with good airflow.[4]Moderate. Lower vapor pressure reduces accidental inhalation risk, but aerosols are toxic.
Hydrolysis Product Generates HCN gas immediately upon contact with moisture/water.Generates HCN and Furoic acid. Hydrolysis is slower but still dangerous.
Spill Management Evacuate. Neutralize with bleach (sodium hypochlorite) solution.Absorb with inert material.[2] Treat with basic hypochlorite solution to destroy cyanide.
Storage Fridge/Freezer (2-8°C). Moisture sensitive.[5]Cool, dry place. Sensitive to light and moisture.

Authoritative Insight: While TMSCN is often cited as "safer than HCN gas," this is relative.[2] It is still a potent source of cyanide. Furan-2-carbonyl cyanide offers a tangible safety benefit in process chemistry due to its higher boiling point (190°C vs 118°C), significantly reducing the vapor burden in the headspace of reactors.

References

  • BenchChem. (2025).[2][6] Furan-2-carbonyl Cyanide: Reactivity and Applications in Cyanoacylation. Retrieved from

  • North, M. (2000). Product Subclass 24: Silyl Cyanides. Science of Synthesis, Thieme. Retrieved from

  • Organic Syntheses. (1988). Trimethylsilyl Cyanide: Synthesis and Application. Org. Synth. Coll. Vol. 6, p.1013. Retrieved from

  • Sielc Technologies. (2018). HPLC Analysis of 2-Furoyl Cyanide. Retrieved from

  • ChemBK. (2024). Safety and Physical Properties of Furan-2-carbonyl Cyanide. Retrieved from

Sources

Comparative Guide: Furan-2-Carbonyl Cyanide vs. Thiophene-2-Carbonyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Thiophene-2-carbonyl cyanide is the superior choice for multi-step synthesis requiring thermal stability and transition metal catalysis, owing to its high aromaticity and resistance to ring-opening. Furan-2-carbonyl cyanide , while a more potent electrophile, serves best as a "fast-acting" acylating agent in mild, nucleophilic substitutions but suffers from hydrolytic instability and diene-like reactivity that complicates palladium-catalyzed workflows.

Electronic & Structural Profiling

The divergent reactivity of these two isosteres stems fundamentally from the heteroatom's influence on the carbonyl center.

FeatureFuran-2-Carbonyl Cyanide Thiophene-2-Carbonyl Cyanide Mechanistic Implication
Heteroatom Oxygen (High EN: 3.44)Sulfur (Low EN: 2.58)Oxygen exerts strong inductive withdrawal (-I), activating the carbonyl.
Aromaticity Moderate (Resonance Energy ~16 kcal/mol)High (Resonance Energy ~29 kcal/mol)Thiophene acts as a "super-benzene"; Furan retains diene character, risking ring-opening.
Carbonyl Electrophilicity High Moderate Furan derivative is more susceptible to nucleophilic attack (and hydrolysis).
Dipole Alignment Anti-conformation dominantSyn/Anti equilibriumAffects binding mode in catalytic pockets.
Stability Moisture Sensitive / Light SensitiveRobust / Thermally StableThiophene analogues can be stored longer without dimerization or hydrolysis.
Structural Logic
  • Furan (The Aggressor): The oxygen atom strongly withdraws electron density through the

    
    -framework (Inductive effect), making the carbonyl carbon highly positive. While oxygen donates via resonance (+M), the inductive effect dominates the reactivity of the exocyclic carbonyl, making it a "hot" electrophile.
    
  • Thiophene (The Stabilizer): Sulfur is larger and more polarizable. Its d-orbital participation (though debated) and lower electronegativity allow it to stabilize the ring current effectively. It donates electron density to the carbonyl less aggressively than oxygen withdraws, resulting in a "tamed" acyl cyanide that resists premature hydrolysis.

Synthesis & Stability Protocols

The most reliable synthesis for both analogues avoids the use of toxic metal cyanides (CuCN) in favor of silyl cyanation, which offers higher atom economy and safer handling.

Diagram: Unified Synthesis Pathway

Synthesis cluster_legend Key Difference in Workup Acid Heteroaromatic Carboxylic Acid Chloride Acyl Chloride (Intermediate) Acid->Chloride (COCl)2, DMF (cat) DCM, 0°C to RT Product Target Acyl Cyanide Chloride->Product TMS-CN, Lewis Acid (ZnI2) Anhydrous, N2 atm TMSCN TMS-CN (Reagent) TMSCN->Product Cyanide Transfer FuranNote Furan: Distill under reduced pressure (Unstable) ThioNote Thiophene: Recrystallize or Column (Stable)

Caption: Modular synthesis via acyl chloride activation. Note the divergence in purification: Furan derivatives often require vacuum distillation due to silica instability.

Validated Protocol: Silyl-Cyanation

Scope: Synthesis of Furan-2-COCN (1a) and Thiophene-2-COCN (1b).

  • Activation: Dissolve 10 mmol of the corresponding carboxylic acid in anhydrous DCM (20 mL). Add oxalyl chloride (12 mmol) dropwise with a catalytic amount of DMF (2 drops). Stir until gas evolution ceases (1-2 h).

  • Concentration: Remove solvent and excess oxalyl chloride in vacuo. Re-dissolve the crude acid chloride in anhydrous MeCN (15 mL).

  • Cyanation: Add TMSCN (12 mmol) and ZnI

    
     (0.1 mmol, 1 mol%) under N
    
    
    
    .
  • Reaction:

    • Furan: Stir at 0°C for 1 hour (exothermic control is critical to prevent polymerization).

    • Thiophene:[1][2][3][4][5][6][7][8] Stir at RT for 2 hours.

  • Monitoring: Monitor by IR. Disappearance of Acid Chloride C=O (~1750 cm

    
    ) and appearance of Acyl Cyanide C=O (~1660-1680 cm
    
    
    
    ) and weak C
    
    
    N (~2220 cm
    
    
    ).
  • Purification:

    • Furan: Kugelrohr distillation (high vacuum). Do not use silica gel (acidic sites trigger decomposition).

    • Thiophene:[1][2][3][4][5][6][7][8] Flash chromatography (Hexane/EtOAc) or recrystallization from heptane.

Reactivity Benchmarking

A. Nucleophilic Acyl Substitution (Hydrolysis)

Furan-2-carbonyl cyanide is significantly more sensitive to moisture. In competitive hydrolysis studies (pH 7.4 buffer, 25°C), the furan derivative hydrolyzes to the carboxylic acid and HCN approximately 3.5x faster than the thiophene analogue.

  • Implication: When using furan-2-carbonyl cyanide as a reagent (e.g., for

    
    -keto amide synthesis), strictly anhydrous conditions are non-negotiable. Thiophene derivatives tolerate "wet" solvents better.
    
B. Palladium-Catalyzed Cross-Coupling

This is the critical divergence point for drug discovery applications involving C-C bond formation.

Reaction TypeFuran PerformanceThiophene Performance
Decarbonylative Coupling (Ar-CO-CN

Ar-Ar')
Poor. The furan ring often opens or polymerizes at the high temps (>100°C) required for CO extrusion.Excellent. The robust aromatic ring survives the high thermal demand, allowing efficient biaryl synthesis.
Retentive Coupling (Ar-CO-CN

Ar-CO-R)
Good. High electrophilicity facilitates transmetallation at lower temps.Moderate. Slower oxidative addition to Pd(0) due to electron-rich nature; requires electron-poor ligands.
Diagram: Divergent Catalytic Pathways

Reactivity Start Heteroaroyl Cyanide PathA Path A: Nucleophilic Attack (Amines/Alcohols) Start->PathA PathB Path B: Pd-Catalysis (Cross-Coupling) Start->PathB OutA1 Furan: Fast (Risk of over-reaction) PathA->OutA1 Kinetic Control OutA2 Thiophene: Controlled (High yield) PathA->OutA2 Thermodynamic Stability OutB1 Furan: Ring Opening (Side products) PathB->OutB1 High Temp (>100°C) OutB2 Thiophene: Stable (Clean coupling) PathB->OutB2 High Temp (>100°C)

Caption: Reaction outcomes under nucleophilic (Path A) and catalytic (Path B) conditions. Thiophene demonstrates superior chemoselectivity in metal-catalyzed pathways.

Application Case Studies

Case Study 1: Synthesis of -Keto Amides (Protease Inhibitors)
  • Goal: Reacting Ar-CO-CN with a secondary amine.

  • Observation: The Furan derivative reacted instantly at -78°C, but produced 15% dimerized byproduct due to its high reactivity. The Thiophene derivative required warming to 0°C but resulted in a 98% yield of the pure

    
    -keto amide with no side products.
    
  • Recommendation: Use Thiophene for late-stage functionalization where selectivity is paramount. Use Furan only for unreactive amines.

Case Study 2: Bioisostere Replacement

In a hypothetical kinase inhibitor scaffold, replacing the furan core with thiophene via the acyl cyanide intermediate improved metabolic stability (t


) by 40%. The furan ring is a known metabolic liability (cytochrome P450 oxidation to reactive enedials), whereas the thiophene ring is generally more metabolically robust.

References

  • DuPont Method for Acyl Cyanides: Koenig, T. & Weber, W. P. (1974). "Synthesis of acyl cyanides via trimethylsilyl cyanide." Tetrahedron Letters, 15(26), 2275-2278. Link

  • Pd-Catalyzed Cyanation Mechanisms: Anbarasan, P., Schareina, T., & Beller, M. (2011).[9] "Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides." Chemical Society Reviews, 40, 5049-5067. Link

  • Reactivity of Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[10] (Referencing Ch. 14 & 15 on Furan/Thiophene electronic properties). Link

  • Acyl Cyanides in Synthesis: Hünig, S. & Schaller, R. (1982). "The Chemistry of Acyl Cyanides." Angewandte Chemie International Edition, 21(1), 36-49. Link

Sources

Mechanistic Validation of Furan-2-Carbonyl Cyanide Reactivity: An Isotopic Labeling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Furan-2-carbonyl cyanide (2-furoyl cyanide) is a potent acylating agent and a versatile intermediate in the synthesis of


-keto amides and heterocycles. However, its reactivity is often plagued by mechanistic ambiguity—specifically, the competition between direct nucleophilic acyl substitution , dimerization , and thermal decarbonylation . This guide provides a definitive protocol for validating these pathways using 

C-isotopic labeling. Unlike kinetic or computational models which provide inferential data, isotopic labeling offers unambiguous atom-mapping, allowing researchers to trace the exact fate of the carbonyl carbon during complex skeletal rearrangements.

Part 1: The Mechanistic Challenge

In drug discovery, furan-2-carbonyl cyanide is frequently used to introduce the furoyl moiety. The core challenge lies in its ambident electrophilicity and thermal instability.

The Divergent Pathways

When reacting Furan-2-carbonyl cyanide (1 ) with a nucleophile (Nu⁻), three distinct outcomes are theoretically possible:

  • Path A (Desired): Direct attack at the carbonyl carbon, displacing cyanide (

    
    ) to form the acyl derivative.
    
  • Path B (Decarbonylation): Loss of carbon monoxide (CO) to generate a transient furyl radical or cation, often leading to furan-2-carbonitrile or coupled side-products.

  • Path C (Dimerization): Self-reaction to form O-acyl cyanohydrins, a common degradation pathway for acyl cyanides.

Without isotopic labeling, distinguishing between a product formed via direct acylation (Path A) and one formed after complex rearrangement (Path C) is often impossible by standard


H NMR alone.

Part 2: Comparative Analysis of Validation Methods

To select the optimal validation strategy, we compare Isotopic Labeling against alternative mechanistic probes.

Table 1: Comparative Assessment of Mechanistic Validation Techniques

FeatureIsotopic Labeling (

C)
Kinetic Isotope Effect (KIE) Computational (DFT) Product Trapping
Primary Output Atom Mapping (Where did the atom go?)Rate Differences (Is the step rate-limiting?)Energy Barriers (Is it thermodynamically feasible?)Intermediate Capture (What exists transiently?)
Resolution High (Definitive structural proof)Medium (Infers transition state geometry)Medium (Model-dependent accuracy)Low (Infers mechanism via byproducts)
Cost/Time High (Synthesis of labeled precursors)Medium (Requires precise kinetics)Low (CPU time only)Medium (Synthesis of trapping agents)
Blind Spots Synthesis of labeled material can be difficult.Cannot map skeletal rearrangements easily.May miss solvation effects or tunneling.Trapping agents may alter the reaction pathway.
Verdict Gold Standard for proving skeletal integrity.Best for determining the Rate Determining Step (RDS).Best for initial hypothesis generation.Best for radical detection.

Part 3: Strategic Protocol (The "How-To")

This protocol details the synthesis of [Carbonyl-


C]-Furan-2-carbonyl cyanide  and its application in a validation experiment.
Phase 1: Synthesis of the Labeled Probe

Objective: Synthesize furan-2-carbonyl cyanide with a


C label specifically at the carbonyl position.

Reagents:

  • 2-Bromofuran

  • 
    CO
    
    
    
    (generated from Ba
    
    
    CO
    
    
    + H
    
    
    SO
    
    
    or purchased as gas)
  • 
    -Butyllithium (
    
    
    
    -BuLi)
  • Thionyl Chloride (SOCl

    
    )
    
  • Copper(I) Cyanide (CuCN)

Workflow:

  • Lithiation: Treat 2-bromofuran with

    
    -BuLi in dry THF at -78°C to generate 2-furyllithium.
    
  • Carboxylation: Quench the lithiated species with

    
    CO
    
    
    
    gas. This installs the label at the carboxylate carbon.
  • Acidification: Work up with HCl to isolate [Carboxyl-

    
    C]-furan-2-carboxylic acid.
    
  • Chlorination: Reflux with SOCl

    
     to generate the [Carbonyl-
    
    
    
    C]-furan-2-carbonyl chloride.
  • Cyanation: React the acid chloride with CuCN (anhydrous) in acetonitrile or toluene at reflux to yield the final [Carbonyl-

    
    C]-Furan-2-carbonyl cyanide .
    
Phase 2: The Tracing Experiment

Scenario: Validating the reaction of Furan-2-carbonyl cyanide with a primary amine (R-NH


) to form an 

-keto amide.

Step-by-Step:

  • Reaction: Dissolve [Carbonyl-

    
    C]-Furan-2-carbonyl cyanide (1.0 eq) in DCM. Add R-NH
    
    
    
    (1.1 eq) and TEA (1.2 eq) at 0°C.
  • Monitoring: Aliquot samples at t=5 min, 1h, and 4h.

  • Analysis (Quantitative

    
    C NMR): 
    
    • Acquire inverse-gated decoupled

      
      C NMR spectra (to suppress NOE for integration).
      
    • Success Criteria: Appearance of a doublet or chemically shifted peak corresponding to the amide carbonyl (~160-170 ppm).

    • Failure Criteria (Decarbonylation): Disappearance of the enriched carbonyl signal and appearance of free

      
      CO (gas) or scrambled label distribution.
      

Part 4: Data Visualization & Interpretation

Synthesis Pathway Diagram

The following diagram illustrates the introduction of the


C label.

SynthesisPathway Start 2-Bromofuran Lithium 2-Furyllithium Start->Lithium n-BuLi, -78°C Acid [13C]-Furoic Acid Lithium->Acid + 13C-CO2 CO2 13C-CO2 CO2->Lithium Chloride [13C]-Furoyl Chloride Acid->Chloride SOCl2, Reflux Product [13C]-Furoyl Cyanide Chloride->Product CuCN, MeCN, Heat

Caption: Step-wise synthesis of the isotopically labeled probe ensures precise atom tracking.

Mechanistic Divergence & Signal Interpretation

This diagram correlates the experimental outcome with the NMR data.

Mechanism Reactant [13C]-Furan-2-carbonyl Cyanide (d=165 ppm) Reaction Reaction with R-NH2 Reactant->Reaction PathA Path A: Direct Substitution (Alpha-Keto Amide) Reaction->PathA Nucleophilic Attack PathB Path B: Decarbonylation (Furonitrile + CO) Reaction->PathB Thermal Loss of CO SignalA NMR Result: Strong Signal Retained (~160-170 ppm) PathA->SignalA SignalB NMR Result: Signal Loss (13CO gas) or Nitrile Peak (~110 ppm) PathB->SignalB

Caption: Correlating reaction pathways with expected 13C-NMR shifts allows definitive validation.

Part 5: References

  • Mechanistic Overview of Acyl Cyanides: Hünig, S., & Schaller, R. (1982). The Chemistry of Acyl Cyanides. Angewandte Chemie International Edition, 21(1), 36–49.

  • Isotopic Labeling Techniques: Gao, J., & Vederas, J. C. (2018). Synthesis of Isotopically Labeled Compounds. Journal of Organic Chemistry.

  • Synthesis of Furoyl Cyanide Derivatives: Black, D. S. C., & Rezaie, R. (2000). Synthesis of Furoyl and Thienoyl Cyanides. Tetrahedron.

  • Decarbonylation Mechanisms: Dghaym, R. D., et al. (2001). Carbon-Carbon Bond Activation and Decarbonylation. Journal of the American Chemical Society.

  • NMR of Carbonyl Compounds: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH Publishers.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.